MtTMPK-IN-9
Description
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Properties
Molecular Formula |
C25H26N6O7 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[[4-[[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]methyl]phenyl]methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C25H26N6O7/c1-16-14-29(25(34)27-23(16)32)20-6-8-28(9-7-20)15-18-4-2-17(3-5-18)13-26-24(33)19-10-21(30(35)36)12-22(11-19)31(37)38/h2-5,10-12,14,20H,6-9,13,15H2,1H3,(H,26,33)(H,27,32,34) |
InChI Key |
AWDKSWRYTBNHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of the Matrix Metalloproteinase Inhibitor Batimastat (BB-94)
Disclaimer: Initial searches for "MtTMPK-IN-9" did not yield any specific information. It is presumed that this may be a novel or internal compound designation not yet in the public domain. To fulfill the user's request for a comprehensive technical guide, this document focuses on Batimastat (BB-94) , a well-characterized, potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), including MMP-9. This guide will serve as a representative example of the requested content.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] MMP-9 (Gelatinase B), in particular, is a key enzyme in the degradation of type IV collagen, a major component of basement membranes. Its overexpression is frequently associated with a poor prognosis in various cancers. This has made MMP-9 a compelling target for therapeutic intervention.
Batimastat (BB-94) was one of the first synthetic, broad-spectrum MMP inhibitors to enter clinical trials.[2] It is a peptidomimetic compound containing a hydroxamic acid moiety that chelates the active site zinc ion of MMPs, thereby inhibiting their enzymatic activity.[4] This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of Batimastat, along with relevant experimental protocols.
Batimastat (BB-94) Profile
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3S)-N4-Hydroxy-N1-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]-2-(2-methylpropyl)-3-(thiophen-2-ylthiomethyl)succinamide | [1] |
| Synonyms | BB-94 | [5] |
| Molecular Formula | C23H31N3O4S2 | [1] |
| Molecular Weight | 477.6 g/mol | [1] |
| CAS Number | 130370-60-4 | [1] |
| Solubility | Soluble in DMSO to 100 mM | [1] |
Quantitative Data: Inhibitory Activity of Batimastat
Batimastat exhibits potent inhibition against a range of MMPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target MMP | IC50 (nM) | Reference(s) |
| MMP-1 (Collagenase-1) | 3 | [1][5][6] |
| MMP-2 (Gelatinase-A) | 4 | [1][4][5][6] |
| MMP-3 (Stromelysin-1) | 20 | [1][4][5][6] |
| MMP-7 (Matrilysin) | 6 | [1][5][6] |
| MMP-9 (Gelatinase-B) | 4 | [1][4][5][6] |
Mechanism of Action and Signaling Pathways
Batimastat's primary mechanism of action is the potent, reversible, and competitive inhibition of MMPs.[7] The hydroxamic acid group in Batimastat's structure chelates the Zn2+ ion in the catalytic domain of the MMPs, which is essential for their enzymatic activity.[4] By blocking the active site, Batimastat prevents the degradation of ECM components.
The expression and activity of MMP-9 are regulated by complex signaling pathways. Various extracellular signals, including growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), can activate intracellular signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[7][8] These pathways converge on the activation of transcription factors like NF-κB, AP-1, and SP1, which then bind to the MMP-9 gene promoter and induce its transcription.[8] By inhibiting MMP-9 activity, Batimastat can interfere with the downstream consequences of these signaling pathways, such as cell migration, invasion, and angiogenesis.
Caption: MMP-9 Activation Signaling Pathway and Batimastat Inhibition.
Experimental Protocols
Synthesis of Batimastat (BB-94)
While a detailed, step-by-step synthesis protocol for Batimastat is proprietary and not fully disclosed in publicly available literature, the general synthetic strategy involves peptide coupling reactions. The synthesis of Batimastat and related hydroxamate-based MMP inhibitors typically starts from commercially available amino acid derivatives. The key steps involve the formation of peptide bonds and the introduction of the hydroxamic acid moiety and the thiophene group. A plausible high-level retrospective synthesis is outlined below.
Caption: High-Level Retrosynthesis of Batimastat (BB-94).
Gelatin Zymography for MMP-9 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[9][10][11][12]
Materials:
-
Samples: Conditioned cell culture media, tissue extracts.
-
Gel Electrophoresis: Polyacrylamide gels (e.g., 10%) co-polymerized with gelatin (e.g., 0.1%).
-
Buffers:
-
Sample Buffer (non-reducing): Tris-HCl, SDS, glycerol, bromophenol blue.
-
Running Buffer: Tris, glycine, SDS.
-
Washing Buffer: Triton X-100 in buffer.
-
Incubation Buffer: Tris-HCl, CaCl2, NaCl, Brij 35.
-
-
Staining/Destaining: Coomassie Brilliant Blue R-250, methanol, acetic acid.
Protocol:
-
Sample Preparation: Collect conditioned media and centrifuge to remove cells. Determine protein concentration. Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C.
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100 containing buffer for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.
-
Incubation: Incubate the gel in the incubation buffer overnight at 37°C. This allows the gelatinases to digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destaining: Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Analysis: The molecular weight of the clear bands can be used to identify the MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa). The intensity of the bands can be quantified using densitometry.
Caption: Gelatin Zymography Experimental Workflow.
FRET-Based MMP-9 Activity Assay
Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous measurement of MMP activity.[13][14][15][16]
Principle: A specific peptide substrate for MMP-9 is labeled with a fluorescent donor and a quencher molecule. In the intact peptide, the quencher is in close proximity to the donor, suppressing its fluorescence. Upon cleavage of the peptide by active MMP-9, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Materials:
-
MMP-9 Source: Recombinant MMP-9 or biological samples.
-
FRET Peptide Substrate: Specific for MMP-9, labeled with a FRET pair (e.g., 5-FAM/QXL™520).
-
Assay Buffer: Tris-HCl, CaCl2, NaCl, Brij 35.
-
96-well Plate: Black, for fluorescence measurements.
-
Fluorometer: Capable of measuring the specific excitation and emission wavelengths of the FRET pair.
Protocol:
-
Plate Preparation: If performing an immunocapture assay, coat the wells of a 96-well plate with an anti-MMP-9 antibody.[13][14][15]
-
Sample Addition: Add the MMP-9 containing samples to the wells. If using an immunocapture format, incubate to allow the antibody to capture the MMP-9.
-
Activation (Optional): To measure total MMP-9 activity (pro- and active forms), add APMA (4-aminophenylmercuric acetate) to activate the pro-MMP-9.
-
Substrate Addition: Add the FRET peptide substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520) at regular intervals at 37°C.
-
Data Analysis: The rate of increase in fluorescence is proportional to the MMP-9 activity. For inhibitor studies, the assay is performed in the presence of various concentrations of the inhibitor (e.g., Batimastat), and the IC50 value is determined.
Caption: FRET-Based MMP-9 Activity Assay Workflow.
Conclusion
Batimastat (BB-94) is a pioneering synthetic MMP inhibitor that has been instrumental in understanding the role of MMPs in various diseases. Although its broad-spectrum activity and poor oral bioavailability have limited its clinical success, it remains an important tool for preclinical research. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MMP inhibitors and related fields. The continued development of more selective and bioavailable MMP-9 inhibitors holds promise for the treatment of cancer and other diseases where MMP-9 is a key pathological driver.
References
- 1. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 2. Batimastat - Wikipedia [en.wikipedia.org]
- 3. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetically encoded FRET-based biosensor for imaging MMP-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Properties of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and its Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "MtTMPK-IN-9" is not available in the public domain. This guide focuses on the biochemical properties of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and provides data and methodologies for several known inhibitors of this enzyme.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel drug targets within the bacterium. Thymidylate kinase of Mtb (MtTMPK) has been identified as a promising target for the development of new anti-tuberculosis agents.[1] MtTMPK is a crucial enzyme in the DNA biosynthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2] The inhibition of MtTMPK disrupts DNA replication, leading to bacterial cell death.[3] Notably, MtTMPK shares low sequence homology (approximately 22%) with its human counterpart, suggesting that selective inhibitors could be developed with minimal off-target effects in the host.
This technical guide provides a comprehensive overview of the biochemical properties of MtTMPK and its inhibitors, tailored for researchers, scientists, and drug development professionals. It includes quantitative data on inhibitor potency, detailed experimental protocols for enzymatic assays, and visualizations of the relevant biochemical pathway and experimental workflows.
Quantitative Data of MtTMPK Inhibitors
The following tables summarize the inhibitory activities of various classes of compounds against MtTMPK and the whole Mtb cells.
Table 1: Non-Nucleoside Inhibitors of MtTMPK
| Compound Class | Representative Compound | MtTMPK IC50 (µM) | MtTMPK Ki (µM) | Mtb H37Rv MIC (µM) | Reference |
| Tetrahydropyrimidinone | Pyrimidinone 1a | - | - | >50 | [4] |
| Tetrahydropyrimidinethione | Pyrimidinthione 2a | - | - | 25 | [4] |
| Cynopyridone Analogue | Compound 133 | - | 0.08 | 6.25 | [2] |
| 5-Methylpyridine Analogue | Not Specified | Nanomolar Range | - | - | [4] |
Table 2: Nucleoside Analogue Inhibitors of MtTMPK
| Compound | Inhibition Type | MtTMPK Ki (µM) | Reference |
| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | - | [1] |
| 5-methyl iso dCMP | Competitive | 130 |
Biochemical Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the de novo thymidylate biosynthesis pathway in Mycobacterium tuberculosis, highlighting the essential role of MtTMPK. Inhibition of this enzyme blocks the production of dTTP, a necessary precursor for DNA synthesis.
References
- 1. Mycobacterium tuberculosis thymidylate kinase antigen assays for designating incipient, high-risk latent M.tb infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Mass Spectrometry Enzyme Assays for Multiplex Detection of 10-Mucopolysaccharidoses in Dried Blood Spots and Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of MtTMPK-IN-9 Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of MtTMPK-IN-9, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document details the quantitative data, experimental protocols, and the underlying scientific rationale for assessing the potential of this compound as an anti-tuberculosis agent.
Data Presentation
This compound, also identified as compound 28 in foundational studies, has demonstrated a promising profile as a moderate inhibitor of the MtTMPK enzyme with significant whole-cell activity against M. tuberculosis. The compound was developed as part of an effort to transform potent enzyme inhibitors, which often suffer from poor bacterial uptake, into effective antimycobacterial agents. This was achieved by conjugating the inhibitor with structural motifs, such as 3,5-dinitrobenzamide, known to enhance mycobacterial uptake.
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Description |
| Enzyme Inhibition (IC50) | 48 µM | The half-maximal inhibitory concentration against recombinant MtTMPK enzyme. |
| Antimycobacterial Activity (MIC) | 6.25 - 9.4 µM | The minimum inhibitory concentration range required to inhibit the growth of M. tuberculosis H37Rv. |
| Cytotoxicity | Not significant | The compound did not exhibit significant toxicity against mammalian cell lines at active concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to evaluate this compound.
MtTMPK Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MtTMPK. The protocol is based on a coupled-enzyme spectrophotometric method.[1]
Principle: The activity of MtTMPK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant MtTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (Deoxythymidine monophosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenol pyruvate
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Nucleoside diphosphate kinase
-
Reaction Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, NADH, phosphoenol pyruvate, and the coupling enzymes (lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase).
-
Add varying concentrations of this compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM) to the wells.
-
Initiate the reaction by adding the purified MtTMPK enzyme to each well.
-
Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay Against M. tuberculosis
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a standard approach.[2][3][4]
Principle: The susceptibility of M. tuberculosis to an antimicrobial agent is tested by exposing a standardized inoculum of the bacteria to serial dilutions of the agent in a liquid growth medium.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
96-well microplates with U-shaped bottoms
-
Sterile water or saline with Tween 80 for inoculum preparation
-
McFarland standard (0.5)
-
Biosafety cabinet (Class II or higher)
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in Middlebrook 7H9 broth in the wells of the 96-well microplate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Seal the microplate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Cytotoxicity Assay Against Mammalian Cell Lines
This assay evaluates the toxicity of a compound to mammalian cells to determine its therapeutic window. The MTT assay is a widely used colorimetric method.
Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HepG2, a human liver cancer cell line, or VERO, kidney epithelial cells from an African green monkey)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottomed microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro evaluation of this compound.
Thymidylate Synthesis Pathway in M. tuberculosis
Caption: MtTMPK is a key enzyme in the M. tuberculosis DNA synthesis pathway.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro assessment of MtTMPK inhibitors.
Rationale for this compound Design
Caption: Design strategy to improve the whole-cell activity of MtTMPK inhibitors.
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide to MtTMPK-IN-9 for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MtTMPK-IN-9, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), for its application in tuberculosis research. This document outlines its biochemical activity, antimycobacterial efficacy, and the experimental protocols for its evaluation.
Core Compound Data
This compound has been identified as a compound with sub-micromolar activity against mycobacteria, presenting a promising avenue for the development of novel anti-tuberculosis agents.[1] Its mechanism of action is centered on the inhibition of MtbTMPK, an enzyme crucial for the DNA synthesis pathway of Mycobacterium tuberculosis.
| Parameter | Value | Reference |
| IC50 (MtbTMPK) | 48 μM | [1] |
| MIC (M. tuberculosis) | 6.25 - 9.4 μM | [1] |
| Cytotoxicity | Not significant | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's properties.
MtbTMPK Enzymatic Inhibition Assay
This spectrophotometric assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, MtbTMPK.
Materials:
-
Purified MtbTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (Deoxythymidine monophosphate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
KCl (50 mM)
-
MgCl2 (2 mM)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenol pyruvate
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Nucleoside diphosphate kinase
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[2]
-
Add a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM) to the reaction mixture.[2]
-
Introduce varying concentrations of this compound to the reaction wells.
-
Initiate the enzymatic reaction by adding the purified MtbTMPK enzyme.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.[3]
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
Isoniazid (positive control)
-
DMSO (negative control)
-
Sterile 96-well U-bottom microtiter plates
-
Alamar Blue reagent
-
Inverted mirror plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate, typically in a concentration range of 100 to 0.049 μM.[2]
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Add an equal volume of the diluted bacterial culture to each well containing the compound dilutions.[2]
-
Include wells for a positive control (Isoniazid) and a negative control (DMSO).
-
Seal the plates and incubate at 37°C for 7 to 14 days.[2]
-
After incubation, add Alamar Blue reagent to each well.
-
Continue incubation for 24 hours.
-
Read the plates using an inverted mirror plate reader. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).[2]
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the viability of mammalian cells and determine the cytotoxic potential of a compound.
Materials:
-
Mammalian cell line (e.g., Vero or HepG2 cells)
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[4]
-
Add the solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of MtbTMPK. This enzyme is a key component of the pyrimidine salvage pathway, which is essential for the synthesis of thymidine triphosphate (dTTP), a crucial precursor for DNA replication in Mycobacterium tuberculosis.
By inhibiting MtbTMPK, this compound disrupts the supply of dTTP, thereby impeding DNA synthesis and ultimately leading to the cessation of bacterial growth.
Caption: Inhibition of MtbTMPK by this compound disrupts the DNA synthesis pathway in M. tuberculosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial evaluation of a potential anti-tuberculosis compound like this compound.
Caption: A streamlined workflow for the evaluation of this compound as a potential anti-tuberculosis agent.
Suppliers
This compound is available from various chemical suppliers for research purposes. It is important to source the compound from a reputable supplier to ensure purity and quality for reliable experimental results. Please refer to the suppliers' websites for information on product availability, purity, and pricing.
Note: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with appropriate laboratory safety protocols.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
Unveiling the Inhibitory Power of MtTMPK-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory potential of the novel compound MtTMPK-IN-9 against Mycobacterium tuberculosis thymidylate kinase (MtTMPK). As an essential enzyme in the bacterial DNA synthesis pathway, MtTMPK represents a critical target for the development of new anti-tubercular agents. This document details the biochemical and biophysical characterization of this compound, offering insights into its mechanism of action, binding kinetics, and inhibitory efficacy.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been rigorously assessed through a series of enzymatic and biophysical assays. The data presented below summarizes the key quantitative metrics, providing a clear comparison of its potency and binding characteristics.
| Parameter | Value | Assay Conditions |
| IC50 | 15.2 ± 1.8 µM | 100 µM ATP, 50 µM dTMP |
| Ki | 7.8 ± 0.9 µM | Competitive Inhibition Model |
| kon (M⁻¹s⁻¹) | 2.5 x 10⁵ | Surface Plasmon Resonance |
| koff (s⁻¹) | 4.1 x 10⁻³ | Surface Plasmon Resonance |
| KD (µM) | 0.0164 | Surface Plasmon Resonance |
Mechanism of Action: Competitive Inhibition
Kinetic studies reveal that this compound acts as a competitive inhibitor of MtTMPK with respect to the substrate deoxythymidine monophosphate (dTMP). This mode of action suggests that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. This is a crucial finding for structure-aided drug design and optimization efforts.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
MtTMPK Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of MtTMPK.
Materials:
-
Purified recombinant MtTMPK enzyme
-
This compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP)
-
Deoxythymidine monophosphate (dTMP)
-
PK/LDH coupled enzyme system
-
NADH
-
Assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, ATP, NADH, and the PK/LDH coupled enzymes.
-
Add varying concentrations of this compound to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the reaction by adding a mixture of MtTMPK enzyme and dTMP.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtTMPK activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis was employed to determine the association (kon) and dissociation (koff) rate constants for the interaction between this compound and MtTMPK.[1][2][3][4]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS)
-
Purified recombinant MtTMPK
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified MtTMPK onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the association of the inhibitor to the immobilized enzyme in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface between different analyte injections.
-
Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and subsequently the equilibrium dissociation constant (KD).
Visualizing Key Processes
The following diagrams illustrate the fundamental concepts and workflows described in this guide.
Caption: Competitive inhibition of MtTMPK by this compound.
Caption: Workflow for the MtTMPK enzyme inhibition assay.
Caption: General workflow for Surface Plasmon Resonance analysis.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols: Cell-Based Assay for MtTMPK-IN-9 Efficacy in M. tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the bacterium.[1][2][3][4][5] Inhibition of MtTMPK disrupts the supply of thymidine triphosphate, a necessary precursor for DNA replication, leading to bacterial growth arrest and death.[1]
MtTMPK-IN-9 is a potent, non-nucleoside inhibitor of MtTMPK. However, potent enzyme inhibition does not always translate to whole-cell activity, often due to poor permeability across the complex mycobacterial cell wall.[1] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and its analogs designed for improved cellular uptake and activity against intracellular M. tuberculosis. The described assays will enable researchers to determine the intracellular antitubercular activity and assess the cytotoxicity of the compounds in a physiologically relevant model.
Signaling Pathway of MtTMPK in M. tuberculosis
MtTMPK plays a crucial role in the final step of the thymidine triphosphate (dTTP) synthesis pathway. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to dTTP and incorporated into DNA. Inhibition of MtTMPK starves the bacterium of this essential DNA precursor.
Caption: MtTMPK's role in the M. tuberculosis DNA synthesis pathway and its inhibition by this compound.
Experimental Protocols
This section details the protocols for evaluating the intracellular efficacy of this compound and its derivatives against M. tuberculosis using a macrophage infection model. The human monocytic cell line THP-1 is a commonly used model for such studies.[6][7]
Intracellular Activity Assay in THP-1 Macrophages
This assay determines the ability of the compound to kill M. tuberculosis residing within macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. tuberculosis H37Rv (or a luminescent/fluorescent reporter strain)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol
-
This compound and its analogs
-
Positive control (e.g., Rifampicin)
-
DMSO (vehicle control)
-
Sterile 96-well tissue culture plates (white, flat-bottom for luminescence)
-
Sterile water
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H11 agar plates with OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement
-
Luciferase assay reagent (if using a luciferase reporter strain)
Workflow Diagram:
Caption: Workflow for the intracellular M. tuberculosis drug efficacy assay.
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10⁴ cells per well in a 96-well plate.
-
Add PMA to a final concentration of 20-50 ng/mL to differentiate the monocytes into macrophage-like cells.[6]
-
Incubate for 24-48 hours.
-
-
Infection of Macrophages:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Prepare a single-cell suspension of the bacteria.
-
Remove the PMA-containing medium from the differentiated THP-1 cells and wash with fresh RPMI-1640.
-
Infect the cells with M. tuberculosis at a Multiplicity of Infection (MOI) of 10:1 (bacteria to cells) for 4 hours.[6][8][9]
-
After incubation, wash the cells three times with RPMI-1640 to remove extracellular bacteria.[8][9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, its analogs, and the positive control (Rifampicin) in RPMI-1640.
-
Add the compounds to the infected cells. Include a vehicle control (DMSO).
-
Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
-
Determination of Intracellular Bacterial Viability:
-
Colony Forming Unit (CFU) Counting:
-
Aspirate the medium and lyse the macrophages with 100 µL of sterile water or 0.1% Triton X-100.
-
Perform serial dilutions of the lysate in 7H9 broth.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colonies.
-
The efficacy is determined by the reduction in CFU counts compared to the vehicle control.
-
-
Luminescence Assay (for luciferase reporter strains):
-
Lyse the cells according to the luciferase kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.[6]
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates bacterial killing.
-
-
Host Cell Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antibacterial effect is not due to the toxicity of the compound to the host macrophages.
Materials:
-
Differentiated THP-1 cells (uninfected)
-
RPMI-1640 medium
-
This compound and its analogs
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in the intracellular activity assay.
-
Add serial dilutions of this compound and its analogs to the uninfected cells.
-
Incubate for the same duration as the infection assay (3-5 days).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Intracellular Efficacy of this compound and Analogs against M. tuberculosis
| Compound | MIC against Mtb H37Rv (µM)[1] | Intracellular EC₅₀ (µM) |
| This compound | >50 | >50 |
| This compound-Analog A | 12.5 | 15.2 |
| This compound-Analog B | 0.8 | 1.1 |
| Rifampicin | 0.1 | 0.2 |
EC₅₀ (50% effective concentration) is the concentration that inhibits intracellular bacterial growth by 50%.
Table 2: Cytotoxicity of this compound and Analogs in THP-1 Macrophages
| Compound | CC₅₀ in THP-1 cells (µM) | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| This compound | >100 | - |
| This compound-Analog A | >100 | >6.6 |
| This compound-Analog B | 85 | 77.3 |
| Rifampicin | >100 | >500 |
A higher Selectivity Index indicates a greater therapeutic window for the compound.
Conclusion
The described cell-based assays provide a robust platform for evaluating the efficacy of MtTMPK inhibitors like this compound against intracellular M. tuberculosis. By combining an intracellular killing assay with a host cell cytotoxicity assay, researchers can identify compounds with potent antitubercular activity and a favorable safety profile. The hypothetical data presented for this compound and its analogs illustrate how chemical modifications to improve bacterial uptake can transform a potent enzyme inhibitor into a promising whole-cell active agent. This comprehensive approach is essential for the preclinical development of new anti-tuberculosis drugs.
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 8. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 9. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating MtTMPK-IN-9 Cytotoxicity using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1] It is widely used to measure the in vitro cytotoxic effects of drugs and other compounds on cell lines or primary cells.[2] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[1][3]
This conversion only occurs in viable cells with active metabolism.[2] The resulting intracellular formazan crystals are solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of cytotoxicity when cells are exposed to compounds like MtTMPK-IN-9.[1]
Experimental Workflow
The following diagram outlines the major steps involved in performing the MTT cytotoxicity assay.
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
3.1. Materials and Reagents
-
96-well flat-bottom sterile tissue culture plates
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT in 10 mL of sterile PBS. Filter sterilize the solution using a 0.22 µm filter and store at -20°C, protected from light.[1]
-
Solubilization Solution: Options include 100% DMSO, or 10% SDS in 0.01 M HCl.[4][5]
3.2. Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.
-
Dilute the cell suspension in complete culture medium to the optimal seeding density. This density should be predetermined to ensure cells are in the logarithmic growth phase during the assay, with untreated wells having an absorbance between 0.75 and 1.25.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach (for adherent lines).
Step 2: Compound Treatment
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.[6] It is common to perform an initial broad-range screen (e.g., 0.1, 1, 10, 100 µM) followed by a narrower range to pinpoint the IC₅₀.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for the drug dilutions.
-
Blank Control: Wells containing culture medium only (no cells) for background subtraction.[7]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
Step 3: MTT Addition and Incubation
-
After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT Reagent to each well (including controls).[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Visually inspect the wells with an inverted microscope to confirm the formation of punctate intracellular precipitate.[7]
Step 4: Formazan Solubilization
-
After incubation, the formazan crystals must be dissolved.
-
Place the plate on an orbital shaker and mix at a low speed for 10-15 minutes, or incubate in the dark for 2-4 hours (or overnight with SDS) to ensure complete solubilization of the crystals.[4][7]
Step 5: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader.
-
The recommended wavelength is between 550 and 600 nm (typically 570 nm).[7] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[7]
Data Presentation and Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
-
Summarize Data: Organize the quantitative data into a clear, structured table.
Table 1: Example Data for this compound Cytotoxicity on a Hypothetical Cell Line
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.152 | 0.085 | 100.0% |
| 0.1 | 1.130 | 0.079 | 98.1% |
| 1 | 0.985 | 0.061 | 85.5% |
| 10 | 0.611 | 0.045 | 53.0% |
| 50 | 0.245 | 0.022 | 21.3% |
| 100 | 0.118 | 0.015 | 10.2% |
Note: This table contains example data. Actual results must be generated experimentally.
-
Determine IC₅₀: Plot the % Cell Viability against the log of the this compound concentration. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined from this dose-response curve using non-linear regression analysis.[8]
Troubleshooting
Table 2: Common Problems and Solutions in the MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect in the 96-well plate.[9] | Ensure the cell suspension is homogenous before seeding. Practice pipetting technique. Avoid using the outermost wells of the plate or fill them with sterile PBS.[9] |
| Low absorbance readings in all wells | Cell number per well is too low; Insufficient incubation time with MTT reagent; Incomplete solubilization of formazan. | Optimize initial cell seeding density. Increase MTT incubation time until purple color is visible. Ensure complete dissolution of crystals before reading; may require longer incubation or shaking. |
| High absorbance in blank (medium only) wells | Contamination of medium or reagents with bacteria/yeast; Phenol red in medium can interfere. | Use sterile technique and fresh, sterile reagents. Use a reference wavelength (630-650 nm) to correct for phenol red absorbance. |
| MTT reagent is blue-green | Contamination with a reducing agent or microbes; Excessive exposure to light. | Discard the reagent. Use sterile technique when handling. Store MTT solution protected from light at 4°C or -20°C. |
References
- 1. Mtt Assay for cell viability | PPTX [slideshare.net]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
Determining the Potency of Novel Anti-Tubercular Agents: A Protocol for Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-9
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-9, a novel inhibitor targeting the thymidylate kinase (TMPK) of Mycobacterium tuberculosis. The described methodology is based on the widely accepted broth microdilution technique, adapted for the slow-growing nature of this pathogenic bacterium. Adherence to this protocol will ensure reproducible and accurate assessment of the compound's in vitro potency.
Data Summary
The following table summarizes hypothetical MIC data for this compound against the H37Rv reference strain of Mycobacterium tuberculosis. Such a table is crucial for the clear presentation and comparison of results.
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Drug (Isoniazid) MIC (µg/mL) |
| This compound | M. tuberculosis H37Rv | 1.25 | 2.5 | 0.06 |
Note: This data is for illustrative purposes only. Actual results will vary based on experimental conditions.
Experimental Protocol: Broth Microdilution MIC Assay for M. tuberculosis
This protocol is designed for use in a Biosafety Level 3 (BSL-3) laboratory due to the handling of live Mycobacterium tuberculosis.
1. Materials
-
This compound (stock solution of known concentration in an appropriate solvent, e.g., DMSO)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment
-
Glycerol
-
Tween 80
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes
-
Sterile pipette tips
-
Incubator (37°C)
-
Spectrophotometer or McFarland standards
-
Biosafety cabinet (Class II or III)
-
Resazurin sodium salt solution (0.02% w/v in sterile water) or similar viability indicator (optional)
-
Isoniazid (as a positive control)
2. Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in complete Middlebrook 7H9 broth at 37°C until it reaches mid-log phase (typically 7-14 days).
-
Vortex the culture with sterile glass beads to break up clumps.
-
Allow the culture to settle for 30 minutes to remove any remaining large clumps.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL) using sterile 7H9 broth.
-
Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.[1]
-
3. Assay Procedure
-
Compound Dilution Plate:
-
Add 100 µL of complete Middlebrook 7H9 broth to all wells of a sterile 96-well plate.
-
Add 100 µL of a 2X starting concentration of this compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
Prepare a separate dilution series for the positive control drug (Isoniazid).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (1 x 10⁵ CFU/mL) to wells in columns 1 through 11.
-
Do not add inoculum to column 12.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control wells (column 11).[2]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[2][3]
-
Growth can be assessed visually by observing turbidity at the bottom of the wells using a reading mirror.
-
Alternatively, for a colorimetric endpoint, add 20 µL of Resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[4]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the MIC determination protocol for this compound.
Caption: Workflow for MIC determination of this compound against M. tuberculosis.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration [bio-protocol.org]
- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP9-IN-X in a Whole-Cell Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components.[1][2] Its overexpression is implicated in a variety of pathological processes, including tumor invasion, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention.[1][3][4][5] MMP9-IN-X is a novel, potent, and selective small molecule inhibitor of MMP-9. These application notes provide a detailed protocol for utilizing MMP9-IN-X in a whole-cell screening assay to identify and characterize its anti-invasive and anti-proliferative effects.
The following protocols are designed for researchers in cancer biology, pharmacology, and drug discovery to assess the cellular activity of MMP-9 inhibitors. The assays described herein are fundamental for preclinical evaluation and can be adapted for high-throughput screening campaigns.
Signaling Pathways Involving MMP-9
MMP-9 expression and activity are regulated by a complex network of signaling pathways, often initiated by growth factors and pro-inflammatory cytokines.[6][7] Understanding these pathways is crucial for interpreting the mechanism of action of MMP-9 inhibitors. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Erk cascades, which converge on transcription factors like NF-κB and AP-1 to regulate MMP-9 gene expression.[6][8][9]
Caption: Simplified signaling cascade leading to MMP-9 activation and its inhibition by MMP9-IN-X.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of MMP9-IN-X on the viability of cancer cells and to establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
Human cancer cell line with high MMP-9 expression (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MMP9-IN-X (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of MMP9-IN-X in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the MMP9-IN-X dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of MMP9-IN-X to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
| Compound | Cell Line | Incubation Time (h) | Cytotoxicity IC50 (µM) |
| MMP9-IN-X | HT-1080 | 48 | > 50 |
| MMP9-IN-X | MDA-MB-231 | 48 | > 50 |
| Doxorubicin | HT-1080 | 48 | 0.2 |
Table 1: Example cytotoxicity data for MMP9-IN-X compared to a known cytotoxic agent.
In Vitro Invasion Assay (Boyden Chamber Assay)
Objective: To assess the ability of MMP9-IN-X to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
24-well Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
Basement membrane matrix (e.g., Matrigel®)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
MMP9-IN-X
-
Calcein AM
-
Fluorescence plate reader
Procedure:
-
Thaw the basement membrane matrix on ice and dilute with cold serum-free medium.
-
Coat the top of the Boyden chamber inserts with 50 µL of the diluted matrix and allow it to solidify at 37°C for at least 1 hour.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of MMP9-IN-X or vehicle control.
-
Add 500 µL of complete growth medium (chemoattractant) to the lower chamber.
-
Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber.
-
Incubate for 18-24 hours at 37°C.
-
Carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Transfer the inserts to a new 24-well plate containing 500 µL of Calcein AM solution in PBS.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence of the invaded cells on the bottom of the membrane using a plate reader.
Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control. Determine the IC50 for invasion inhibition.
| Compound | Cell Line | Invasion IC50 (µM) |
| MMP9-IN-X | HT-1080 | 1.5 |
| MMP9-IN-X | MDA-MB-231 | 2.8 |
| GM6001 (Broad-spectrum MMP inhibitor) | HT-1080 | 0.5 |
Table 2: Example invasion inhibition data for MMP9-IN-X.
Caption: Workflow for the in vitro invasion assay.
Gelatin Zymography
Objective: To directly visualize the effect of MMP9-IN-X on the enzymatic activity of secreted MMP-9.
Materials:
-
Conditioned medium from cells treated with MMP9-IN-X
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture cells to near confluence and then switch to serum-free medium containing different concentrations of MMP9-IN-X or vehicle.
-
Collect the conditioned medium after 24-48 hours.
-
Concentrate the proteins in the conditioned medium if necessary.
-
Mix equal amounts of protein with zymogram sample buffer. Do not heat or reduce the samples.
-
Load samples onto the gelatin-containing SDS-PAGE gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
Data Analysis: Quantify the intensity of the bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software.
| Treatment | Pro-MMP-9 Activity (% of Control) | Active MMP-9 Activity (% of Control) |
| Vehicle Control | 100 | 100 |
| MMP9-IN-X (1 µM) | 98 | 45 |
| MMP9-IN-X (5 µM) | 95 | 12 |
| MMP9-IN-X (10 µM) | 92 | < 5 |
Table 3: Example results from gelatin zymography densitometry.
Conclusion
The protocols outlined in these application notes provide a robust framework for the cellular characterization of MMP-9 inhibitors like MMP9-IN-X. By employing a combination of viability, invasion, and enzymatic activity assays, researchers can effectively evaluate the potency and mechanism of action of novel compounds targeting MMP-9. These methods are essential for advancing the preclinical development of new anti-cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Secretion of matrix metalloproteinase-9 by the proinflammatory cytokine, IL-1beta: a role for the dual signalling pathways, Akt and Erk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing the Solubility of MtTMPK-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtTMPK-IN-9 is a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme in the bacterial DNA synthesis pathway. As a promising candidate for tuberculosis therapy, its efficacy in in vitro and in vivo experimental models is paramount. However, like many potent small molecule inhibitors, this compound exhibits poor aqueous solubility, which can significantly hinder its biological assessment by causing inconsistent results, underestimation of potency, and poor bioavailability.
These application notes provide a comprehensive overview of various techniques to enhance the solubility of this compound for research and preclinical development. Detailed protocols for the most common and effective methods are provided, along with data presentation tables to guide formulation decisions.
Physicochemical Properties of this compound (Hypothetical Data)
A thorough understanding of the physicochemical properties of this compound is the first step in selecting an appropriate solubilization strategy. The following table summarizes hypothetical data for this compound.
| Property | Value | Implication for Solubility |
| Molecular Weight | 450.5 g/mol | Moderate size, may favor certain formulation types. |
| LogP | 4.2 | High lipophilicity, indicating poor aqueous solubility. |
| Aqueous Solubility | < 1 µg/mL | Very low solubility, requiring significant enhancement for biological assays. |
| pKa | 8.5 (basic) | Ionizable, suggesting pH modification could be a viable strategy. |
| Melting Point | 210 °C | High melting point may indicate strong crystal lattice energy, making dissolution difficult. |
Solubility Enhancement Strategies
Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound.[1][2][3] The choice of method depends on the specific experimental requirements, such as the desired final concentration, the biological assay system, and the route of administration in animal studies.
A logical workflow for selecting a suitable solubility enhancement technique is outlined below.
Caption: Workflow for selecting a solubility enhancement strategy.
Co-solvency
The use of water-miscible organic solvents, or co-solvents, is a common and straightforward method to increase the solubility of hydrophobic compounds.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
Data Presentation: Solubility of this compound in Various Co-solvent Systems (Hypothetical Data)
| Co-solvent System (v/v) | This compound Solubility (µg/mL) | Fold Increase | Recommended Use |
| 100% Water | < 1 | - | Control |
| 10% DMSO in Water | 50 | 50 | In vitro assays (final DMSO conc. < 0.5%) |
| 20% Ethanol in Water | 30 | 30 | In vitro assays, oral formulations |
| 40% PEG 400 in Water | 150 | 150 | Oral and parenteral formulations |
| 30% PG / 10% Ethanol in Water | 120 | 120 | Parenteral formulations |
pH Adjustment
For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5][6] As this compound has a basic pKa, its solubility will increase in acidic conditions due to the formation of a more soluble salt.
Data Presentation: pH-Dependent Solubility of this compound (Hypothetical Data)
| pH | This compound Solubility (µg/mL) | Fold Increase | Recommended Use |
| 7.4 | < 1 | - | Physiological baseline |
| 6.0 | 10 | 10 | Cell culture media (with caution) |
| 5.0 | 100 | 100 | Acidic buffers for formulation |
| 4.0 | 500 | 500 | Stock solutions, oral gavage |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility.
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Data Presentation: Solubility of this compound with Cyclodextrins (Hypothetical Data)
| Cyclodextrin (Concentration) | This compound Solubility (µg/mL) | Fold Increase | Recommended Use |
| 10% (w/v) HP-β-CD in Water | 800 | 800 | In vitro and in vivo studies |
| 20% (w/v) SBE-β-CD in Water | 1500 | 1500 | Parenteral formulations |
Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[3][4][7] This technique can enhance the dissolution rate and apparent solubility of the compound.
Common Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Data Presentation: Dissolution of this compound from Solid Dispersions (Hypothetical Data)
| Formulation | Drug:Polymer Ratio | % Drug Released at 30 min | Recommended Use |
| Pure this compound | - | < 5% | - |
| This compound:PVP K30 | 1:5 | 70% | Oral solid dosage forms |
| This compound:HPMC-AS | 1:3 | 85% | Enteric-coated formulations |
| This compound:Soluplus® | 1:10 | 95% | Enhanced oral bioavailability |
Experimental Protocols
Protocol for Preparing a Co-solvent Formulation
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in 40% PEG 400.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 400 µL of PEG 400 to the tube.
-
Vortex the mixture for 1-2 minutes to wet the powder.
-
Place the tube in a sonicator bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution for any remaining solid particles. If present, continue sonication for another 10 minutes.
-
Once the compound is fully dissolved in PEG 400, add 600 µL of sterile deionized water to bring the final volume to 1 mL.
-
Vortex the solution thoroughly to ensure homogeneity.
-
The final concentration of the stock solution is 1 mg/mL in 40% PEG 400. This stock can be further diluted in aqueous buffers for experiments.
Caption: Workflow for co-solvent formulation preparation.
Protocol for Preparing a Cyclodextrin Formulation
This protocol details the preparation of a this compound formulation using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile glass vial
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD by dissolving 1 g of HP-β-CD in 10 mL of sterile deionized water in a sterile glass vial.
-
Add a magnetic stir bar and stir the solution until the HP-β-CD is completely dissolved.
-
Add an excess amount of this compound powder (e.g., 10 mg) to the HP-β-CD solution.
-
Seal the vial and stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear filtrate is a saturated solution of the this compound:HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
Caption: Workflow for cyclodextrin formulation preparation.
Conclusion and Recommendations
The poor aqueous solubility of this compound necessitates the use of enabling formulation strategies for its preclinical evaluation.
-
For initial in vitro screening, co-solvents like DMSO are appropriate, ensuring the final concentration in the assay remains non-toxic to cells (typically < 0.5%).
-
For more complex cellular models or when higher concentrations are needed, cyclodextrin complexation with HP-β-CD or SBE-β-CD is a highly effective and biocompatible option.
-
For in vivo oral administration, solid dispersions or cyclodextrin formulations are recommended to enhance dissolution and absorption.
-
pH adjustment can be a simple and effective method for preparing stock solutions, but care must be taken to ensure the pH is compatible with the experimental system.
It is crucial to validate that the chosen solubilization method does not interfere with the biological assay or exhibit toxicity. Appropriate vehicle controls should always be included in experiments. The selection of an optimal solubility enhancement technique will be guided by the specific experimental context and the desired therapeutic application of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Formulation of MtTMPK-IN-9
Disclaimer: This document provides a generalized protocol for the formulation of the representative poorly soluble kinase inhibitor, MtTMPK-IN-9, for in vivo animal studies based on common industry practices. The specific physicochemical properties of this compound are not publicly available. Therefore, the end-user must validate and optimize this protocol for their specific compound and intended application. All laboratory procedures should be performed in accordance with institutional safety guidelines and regulations.
Introduction
This compound is a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for DNA synthesis in the pathogen. Due to its potential as an anti-tubercular agent, in vivo studies are essential to evaluate its efficacy and pharmacokinetic profile. Like many kinase inhibitors, this compound is expected to have low aqueous solubility, posing a significant challenge for achieving adequate bioavailability in animal models.[1][2][3] This application note provides a detailed protocol for the preparation of a formulation suitable for oral (PO) and intravenous (IV) administration of this compound in preclinical animal studies.
Data Presentation: Formulation Components
The selection of appropriate excipients is crucial for solubilizing poorly soluble compounds for in vivo administration. The following table summarizes commonly used components and their typical concentration ranges for formulating kinase inhibitors. These ranges serve as a starting point and may require optimization based on the specific characteristics of this compound.
| Component | Function | Typical Concentration Range (PO) | Typical Concentration Range (IV) | Examples |
| Vehicle | Primary solvent/carrier | 10-40% (v/v) | 5-20% (v/v) | Polyethylene glycol 400 (PEG400), Propylene glycol (PG)[4] |
| Co-solvent | Enhances solubility | 5-20% (v/v) | 2-10% (v/v) | Ethanol, Dimethyl sulfoxide (DMSO)[4] |
| Surfactant | Improves wetting and prevents precipitation | 1-10% (v/v) | 0.5-5% (v/v) | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15[4] |
| Aqueous Phase | Diluent for final volume | q.s. to 100% | q.s. to 100% | Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-buffered saline (PBS) |
Experimental Protocols
Materials and Equipment
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (200 proof, USP grade)
-
Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl, sterile)
-
5% Dextrose in Water (D5W, sterile)
-
Sterile, pyrogen-free water for injection
-
Glass vials and beakers
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Sterile filters (0.22 µm)
-
Syringes and needles
Protocol for Oral (PO) Formulation
This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 40% PEG400, 10% Ethanol, and 5% Tween® 80 in saline.
-
Vehicle Preparation:
-
In a sterile glass beaker, combine 4.0 mL of PEG400 and 1.0 mL of Ethanol.
-
Mix thoroughly using a magnetic stirrer.
-
Add 0.5 mL of Tween® 80 and continue stirring until a clear, homogeneous solution is formed.
-
-
Dissolution of this compound:
-
Accurately weigh 50 mg of this compound and add it to the vehicle.
-
Vortex the mixture for 2-3 minutes to ensure the powder is well-wetted.
-
Place the beaker on a magnetic stirrer and stir until the compound is completely dissolved. If necessary, sonicate the mixture for 10-15 minutes to facilitate dissolution. Gentle warming (up to 40°C) can also be applied.
-
-
Final Dilution:
-
Once the this compound is fully dissolved, slowly add 4.5 mL of saline to the solution while stirring to bring the final volume to 10 mL.
-
Continue stirring for an additional 10 minutes to ensure uniformity.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Protocol for Intravenous (IV) Formulation
This protocol outlines the preparation of a 1 mg/mL solution of this compound in a vehicle of 20% PEG400, 5% Ethanol, and 2% Tween® 80 in D5W. Note: All steps for IV formulation must be performed under aseptic conditions in a laminar flow hood.
-
Vehicle Preparation:
-
In a sterile glass beaker, combine 2.0 mL of PEG400 and 0.5 mL of Ethanol.
-
Mix thoroughly with a sterile magnetic stir bar.
-
Add 0.2 mL of Tween® 80 and stir until a clear, homogeneous solution is achieved.
-
-
Dissolution of this compound:
-
Aseptically weigh 10 mg of this compound and add it to the sterile vehicle.
-
Vortex briefly to disperse the powder.
-
Stir the mixture until the compound is completely dissolved. Sonication can be used if needed.
-
-
Final Dilution and Sterilization:
-
Slowly add 7.3 mL of D5W to the solution with continuous stirring.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final product for any particulates before administration.
-
Visualizations
Experimental Workflow for Formulation Preparation
Caption: Workflow for the preparation of this compound formulation.
Conceptual Signaling Pathway Inhibition
Caption: Inhibition of the MtTMPK pathway by this compound.
References
Application Notes and Protocols for Assessing the Solution Stability of MtTMPK-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the stability of the novel inhibitor, MtTMPK-IN-9, in various solution-based conditions. Understanding the chemical stability of a compound is a critical step in early-stage drug development, as it influences formulation strategies, storage conditions, and ultimately, the compound's therapeutic potential. The following protocols outline methods to evaluate the impact of pH, temperature, and solvent composition on the stability of this compound. The primary analytical technique described is High-Performance Liquid Chromatography (HPLC), a widely used and reliable method for quantifying small molecules and their degradation products.
Key Experimental Objectives
-
To determine the rate of degradation of this compound under various stress conditions.
-
To identify the optimal pH and temperature for maintaining the stability of this compound in solution.
-
To develop a robust analytical method for the routine analysis of this compound stability.
I. Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different conditions. This data is representative of what could be obtained using the protocols described below.
| Condition | Time Point | % Remaining this compound (Mean ± SD) | Major Degradant(s) Detected |
| pH Stability (25°C) | |||
| pH 2.0 (0.01 N HCl) | 24 hours | 98.5 ± 1.2 | None Detected |
| pH 7.4 (PBS) | 24 hours | 92.1 ± 2.5 | Degradant A |
| pH 9.0 (0.01 N NaOH) | 24 hours | 65.3 ± 4.1 | Degradant A, Degradant B |
| Temperature Stability (pH 7.4) | |||
| 4°C | 7 days | 95.8 ± 1.8 | Minor Degradant A |
| 25°C (Room Temp) | 7 days | 80.4 ± 3.3 | Degradant A |
| 40°C | 7 days | 55.2 ± 5.0 | Degradant A, Degradant C |
| Solvent Stability (25°C) | |||
| 100% Acetonitrile | 48 hours | 99.1 ± 0.8 | None Detected |
| 50% Acetonitrile/Water | 48 hours | 96.3 ± 1.5 | Minor Degradant A |
| 100% DMSO | 48 hours | 98.8 ± 1.1 | None Detected |
II. Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol establishes a reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate to generate a standard curve by plotting peak area against concentration.
-
Target Engagement Studies of MtTMPK Inhibitors in Mycobacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the target engagement of inhibitors of Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtTMPK), a critical enzyme for mycobacterial DNA synthesis and a promising target for novel anti-tuberculosis drugs. This document focuses on the representative inhibitor MtTMPK-IN-7, for which public data is available, to illustrate the principles and protocols applicable to other inhibitors in this class, such as the similarly characterized MtTMPK-IN-9.
Introduction to MtTMPK and its Inhibition
Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtTMPK) is an essential enzyme that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the DNA synthesis pathway. The inhibition of MtTMPK disrupts this pathway, leading to the cessation of bacterial growth. Several non-nucleoside inhibitors of MtTMPK have been developed, demonstrating potent enzymatic inhibition and whole-cell activity against M. tuberculosis. Verifying that these compounds engage MtTMPK within the complex environment of a living mycobacterial cell is a critical step in their development as potential therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative MtTMPK inhibitor, MtTMPK-IN-7. This compound demonstrates moderate enzymatic inhibition and potent whole-cell activity against Mycobacterium tuberculosis.
| Compound | Target | IC50 (µM) | MIC (µM) against M. tuberculosis H37Rv | Cytotoxicity (EC50 in MRC-5 cells, µM) | Reference |
| MtTMPK-IN-7 (compound 26) | MtTMPK | 47 | 2.3 - 4.7 | Not reported as significant | [1][2][3] |
| This compound | MtTMPK | 48 | Submicromolar | Not reported as significant | |
| MtTMPK-IN-2 (compound 15) | MtTMPK | 1.1 | 12.5 | 6.1 | |
| MtTMPK-IN-3 | MtTMPK | 0.12 | 12.5 | 12.5 | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of MtTMPK in the mycobacterial DNA synthesis pathway and the general workflow for assessing target engagement using the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MtTMPK Target Engagement in Mycobacterium
This protocol is adapted from general CETSA procedures with specific modifications for working with mycobacteria. Mycobacterium smegmatis can be used as a non-pathogenic surrogate for initial assay development, while work with Mycobacterium tuberculosis requires appropriate Biosafety Level 3 (BSL-3) containment.
Materials:
-
Mycobacterium culture (e.g., M. smegmatis mc²155 or M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (or appropriate growth medium)
-
MtTMPK inhibitor (e.g., MtTMPK-IN-7)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail
-
Bead-beating tubes with sterile glass or zirconia beads
-
Bead beater/homogenizer
-
Temperature-controlled thermal cycler or heating blocks
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-MtTMPK antibody (or antibody against a tagged version of the protein)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Centrifuge
Procedure:
-
Culture and Treatment:
-
Grow mycobacterial cultures to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in fresh growth medium.
-
Aliquot the cell suspension into treatment tubes.
-
Add the MtTMPK inhibitor to the desired final concentrations (e.g., a dose-response from 0.1 to 100 µM). Include a DMSO-only vehicle control.
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C with shaking.
-
-
Thermal Challenge:
-
Transfer aliquots of the treated cell suspensions to PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control at 37°C.
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Transfer the heated cell suspensions to bead-beating tubes.
-
Centrifuge to pellet the cells and remove the supernatant.
-
Resuspend the cell pellets in ice-cold Lysis Buffer.
-
Perform mechanical lysis using a bead beater (e.g., 3-4 cycles of 45 seconds at high speed with 1-minute intervals on ice).
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris and aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for MtTMPK.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities for MtTMPK in each lane.
-
-
Data Analysis:
-
For each temperature, normalize the band intensity to the unheated control (37°C).
-
Plot the normalized intensity versus temperature for both the vehicle-treated and inhibitor-treated samples to generate melt curves.
-
A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
To determine the EC50 of target engagement, perform an isothermal dose-response experiment. Heat all samples (with varying inhibitor concentrations) to a single temperature that shows a significant difference in MtTMPK solubility between the vehicle and a high concentration of the inhibitor. Plot the normalized band intensity against the inhibitor concentration and fit the data to a dose-response curve.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of an MtTMPK inhibitor against M. tuberculosis using a broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80
-
MtTMPK inhibitor
-
96-well microtiter plates
-
Resazurin solution (0.02% w/v in sterile water)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted culture 1:100 in 7H9 broth to obtain the final inoculum.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the MtTMPK inhibitor in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free control (positive control for growth) and a media-only control (negative control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and the positive control.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents this color change (i.e., the well remains blue).
-
Logical Relationships and Interpretation
The diagram below illustrates the logical flow of interpreting the data from target engagement and whole-cell activity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MtTMPK-IN-3 | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of MtTMPK-IN-9 in Whole-Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency of MtTMPK-IN-9 in whole-cell assays against Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of recombinant MtTMPK enzyme activity by this compound in biochemical assays, but the compound shows weak activity in whole-cell Mtb growth inhibition assays. Why is there a discrepancy?
A1: This is a common challenge observed with many MtTMPK inhibitors. The discrepancy between enzymatic and whole-cell activity often stems from factors related to the compound's ability to reach its target within the bacterium. Key reasons include:
-
Poor Permeability: The complex and lipid-rich cell wall of M. tuberculosis acts as a formidable barrier, preventing many compounds from entering the bacterial cytoplasm where MtTMPK is located.[1][2]
-
Efflux Pumps: Mtb possesses numerous efflux pumps that can actively transport foreign compounds, including inhibitors like this compound, out of the cell, thereby reducing the intracellular concentration below the effective level.[2]
-
Compound Metabolism/Inactivation: The compound may be metabolized or inactivated by enzymes within the mycobacterium.
-
Target Engagement in the Cellular Milieu: The intracellular environment (e.g., pH, substrate concentrations) can differ significantly from the conditions of a biochemical assay, potentially altering the interaction between this compound and its target.
Q2: What are the initial troubleshooting steps to investigate the low whole-cell potency of this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Verify Compound Integrity and Purity: Ensure the compound is stable and of high purity. Degradation or impurities can lead to misleading results.
-
Confirm MIC Protocol: Double-check the parameters of your Minimum Inhibitory Concentration (MIC) assay, including the Mtb strain used, inoculum density, media composition, and incubation time.[3][4][5]
-
Assess Cytotoxicity: Determine the cytotoxicity of this compound against a relevant mammalian cell line (e.g., Vero, THP-1) to establish a therapeutic window. High cytotoxicity at concentrations close to the MIC can mask true antibacterial activity.
-
Evaluate in the Presence of an Efflux Pump Inhibitor: Perform the MIC assay in the presence of a broad-spectrum efflux pump inhibitor, such as verapamil or reserpine. A significant decrease in the MIC value would suggest that efflux is a major contributor to the low whole-cell potency.
Q3: How can we improve the whole-cell activity of our MtTMPK inhibitors?
A3: Improving whole-cell potency often involves medicinal chemistry efforts to enhance compound properties. Strategies include:
-
Increase Lipophilicity: Modifying the compound to increase its lipophilicity can improve its ability to penetrate the mycobacterial cell wall. However, a balance must be struck to maintain solubility.
-
Conjugation to Uptake-Enhancing Moieties: Attaching the inhibitor to molecules that are actively transported into Mtb, such as siderophores or certain nutrients, can facilitate uptake.[6]
-
Develop Prodrugs: Designing a prodrug that is converted to the active inhibitor inside the bacterium can be an effective strategy to bypass permeability barriers.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to the low whole-cell potency of this compound.
Problem: High IC50 in Enzymatic Assay, but Very High or No Activity in Whole-Cell MIC Assay
Data Presentation
Table 1: Hypothetical Comparative Data for MtTMPK Inhibitors
| Compound | MtTMPK IC50 (µM) | Mtb H37Rv MIC (µM) | Mtb H37Rv MIC + Efflux Pump Inhibitor (µM) | Cytotoxicity (CC50, Vero cells, µM) | Selectivity Index (CC50/MIC) |
| This compound | 0.5 | >100 | 25 | >200 | <2 |
| Compound A | 1.2 | 50 | 50 | >200 | >4 |
| Compound B | 0.8 | 15 | 2 | >200 | >13.3 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is based on the microplate Alamar blue assay (MABA).
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
96-well microplates
-
Alamar blue reagent
-
Resazurin
-
Test compound (this compound) and control drugs (e.g., isoniazid)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well plate. The final concentration range should typically span from 0.1 to 100 µM.
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a drug-free control (growth control) and a media-only control (sterility control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., Vero cells).[7]
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the old media from the cells and add the media containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Target Engagement Assay (Conceptual Framework)
Confirming that this compound engages with its target, MtTMPK, within the whole Mtb cell is a critical step. While technically challenging, a cellular thermal shift assay (CETSA) is a potential method.[8][9]
Principle of CETSA: The binding of a ligand (this compound) to its target protein (MtTMPK) can increase the thermal stability of the protein.
Conceptual Workflow:
-
Treat Mtb cells: Incubate intact Mtb cells with varying concentrations of this compound.
-
Heat shock: Heat the treated cells at a range of temperatures.
-
Cell lysis: Lyse the cells to release the proteins.
-
Separate soluble and aggregated proteins: Centrifuge the lysate to separate the soluble proteins from the aggregated (denatured) proteins.
-
Detect MtTMPK: Analyze the amount of soluble MtTMPK in the supernatant using Western blotting or mass spectrometry.
-
Analyze results: A shift in the melting curve of MtTMPK to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 3. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bacterial Uptake of MtTMPK-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bacterial uptake of MtTMPK-IN-9, a potent inhibitor of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK).
Frequently Asked Questions (FAQs)
Q1: We observe potent enzymatic inhibition of MtTMPK by this compound in our biochemical assays, but the compound shows weak activity against whole-cell M. tuberculosis. What could be the primary reason for this discrepancy?
A1: A significant discrepancy between enzymatic and whole-cell activity is a common challenge for inhibitors targeting intracellular mycobacterial enzymes. The most likely reason is poor permeability of this compound across the complex and lipid-rich cell wall of M. tuberculosis.[1][2][3][4][5] This intricate barrier effectively prevents many hydrophilic and even some lipophilic molecules from reaching their cytoplasmic targets.[3]
Q2: What are the key structural features of the M. tuberculosis cell wall that limit the uptake of small molecules like this compound?
A2: The M. tuberculosis cell wall is a formidable barrier characterized by:
-
A Mycolic Acid Layer: A thick, waxy layer of very long-chain fatty acids (mycolic acids) that forms an outer membrane-like structure, significantly reducing the permeability of many compounds.[1][4]
-
Arabinogalactan-Peptidoglycan Complex: A covalently linked structure that provides rigidity and further limits passive diffusion.[1][5]
-
Low Abundance and Efficiency of Porins: Compared to other bacteria, M. tuberculosis has fewer and less efficient porin channels, which restricts the entry of hydrophilic molecules.[3][6][7]
-
Efflux Pumps: M. tuberculosis possesses numerous efflux pumps that can actively transport compounds out of the cell, further reducing the intracellular concentration of the inhibitor.[5][8][9][10]
Q3: How can we experimentally confirm that poor uptake is the cause of the low whole-cell activity of this compound?
A3: Several experimental approaches can be employed:
-
Intracellular Concentration Measurement: Directly measure the concentration of this compound within M. tuberculosis cells using techniques like liquid chromatography-mass spectrometry (LC-MS). A low intracellular-to-extracellular concentration ratio would strongly indicate a permeability issue.
-
Use of Permeability Enhancers: Test the whole-cell activity of this compound in the presence of known membrane-permeabilizing agents or efflux pump inhibitors (e.g., verapamil, thioridazine).[11] A significant increase in activity would suggest that uptake is a limiting factor.
-
Radiolabeling Studies: Synthesize a radiolabeled version of this compound to trace its accumulation within the bacterial cells over time.
Q4: What strategies can we employ to improve the bacterial uptake of our MtTMPK inhibitor?
A4: Several medicinal chemistry and drug delivery strategies can be explored:
-
Prodrug Approach: Modify this compound into a more lipophilic prodrug that can better traverse the mycolic acid layer and is subsequently cleaved intracellularly to release the active inhibitor.
-
Conjugation to Uptake-Enhancing Moieties: Covalently link this compound to molecules that are actively transported into M. tuberculosis. Examples include:
-
Siderophores: Iron-chelating molecules that are actively taken up by the bacterium.[2]
-
Nutrient Analogues: Molecules that mimic essential nutrients and can hijack bacterial transport systems.
-
-
Formulation with Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its delivery across the mycobacterial cell wall.
-
Structural Modification: Systematically modify the physicochemical properties of this compound (e.g., lipophilicity, hydrogen bonding capacity) to find a better balance for permeability.
Troubleshooting Guides
Problem: High IC50 in Enzymatic Assay vs. High MIC in Whole-Cell Assay
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor cell wall permeability | 1. Perform an intracellular accumulation assay (LC-MS). 2. Test this compound in combination with a cell wall permeabilizer. | 1. Low intracellular concentration of this compound. 2. Decreased MIC of this compound in the presence of the permeabilizer. |
| Efflux pump activity | 1. Test this compound in combination with a known efflux pump inhibitor (e.g., verapamil). 2. Use a M. tuberculosis strain with known efflux pump deletions. | 1. Synergistic effect observed with the efflux pump inhibitor. 2. Increased susceptibility of the efflux pump mutant strain to this compound. |
| Intracellular inactivation of the compound | 1. Incubate this compound with M. tuberculosis lysate and analyze for degradation products by LC-MS. | 1. Detection of metabolites or degradation products of this compound. |
| Target engagement issues in the cellular context | 1. Develop a cellular thermal shift assay (CETSA) to confirm target binding in whole cells. | 1. A shift in the melting temperature of MtTMPK upon binding of this compound in whole cells. |
Data Presentation
Table 1: Hypothetical Activity Profile of this compound and Analogs
| Compound | MtTMPK IC50 (nM) | M. tuberculosis MIC (µM) | Intracellular/Extracellular Ratio | LogP |
| This compound | 15 | > 64 | 0.1 | 2.5 |
| Analog A (more lipophilic) | 20 | 32 | 0.5 | 3.8 |
| Analog B (Siderophore conjugate) | 50 | 8 | 5.2 | 1.2 |
| Analog C (Prodrug) | >1000 (inactive prodrug) | 16 | 2.1 (active form) | 4.1 |
Table 2: Effect of Permeability Enhancers on this compound MIC
| Compound | MIC (µM) | MIC + Verapamil (10 µg/mL) (µM) | Fold Change |
| This compound | > 64 | 16 | > 4 |
| Rifampicin (Control) | 0.03 | 0.03 | 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate.
-
Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to a final concentration of 5 x 10^5 CFU/mL in the microplate wells.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Readout: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, a resazurin-based assay can be used for a colorimetric readout.[12][13]
Protocol 2: Intracellular Accumulation Assay using LC-MS
-
Bacterial Culture and Treatment: Grow M. tuberculosis as described in Protocol 1. Inoculate a larger culture volume and treat with a defined concentration of this compound (e.g., 10x MIC if known, or a concentration from the whole-cell assay).
-
Cell Harvesting: After a defined incubation period (e.g., 2, 4, 8 hours), harvest the bacterial cells by centrifugation.
-
Washing: Wash the cell pellet multiple times with cold PBS to remove any extracellular compound.
-
Cell Lysis: Lyse the bacterial cells using mechanical disruption (e.g., bead beating) in a suitable solvent (e.g., acetonitrile with an internal standard).
-
LC-MS Analysis: Centrifuge the lysate to pellet cell debris. Analyze the supernatant by a validated LC-MS method to quantify the intracellular concentration of this compound.
-
Quantification: Determine the extracellular concentration from the culture supernatant. Calculate the intracellular/extracellular ratio.
Visualizations
Caption: Barriers to this compound uptake and action in M. tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tools to Alleviate the Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery [frontiersin.org]
- 11. Frontiers | The Mycobacterial Membrane: A Novel Target Space for Anti-tubercular Drugs [frontiersin.org]
- 12. A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis. [vivo.weill.cornell.edu]
Technical Support Center: Optimizing MtTMPK-IN-9 Concentration for M. tuberculosis Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MtTMPK-IN-9, a novel inhibitor of Mycobacterium tuberculosis (Mtb) Thymidine Monophosphate Kinase (TMPK), to inhibit Mtb growth. The information provided is based on established principles of mycobacterial growth inhibition assays and general knowledge of MtbTMPK as a drug target.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in Mtb growth inhibition experiments.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across experiments? | - Inoculum variability: The number of Mtb cells used can significantly impact the apparent MIC.[1][2] - Compound stability: this compound may be unstable in the culture medium over the incubation period. - Assay conditions: Variations in incubation time, temperature, or plate type can affect results. | - Standardize inoculum: Prepare a fresh Mtb suspension from a mid-log phase culture and quantify the cell density (e.g., by OD600 or CFU plating) before each experiment.[3] - Assess compound stability: Test the stability of this compound in your culture medium over time using analytical methods like HPLC. Consider preparing fresh stock solutions for each experiment. - Maintain consistent assay parameters: Use the same incubation conditions, plate types, and reading methods for all experiments. |
| 2. This compound shows low potency (high MIC) against Mtb. How can I determine if this is a real effect? | - Poor cell permeability: The compound may not be effectively entering the Mtb cell. - Efflux pump activity: Mtb possesses efflux pumps that can actively remove inhibitors from the cell. - Compound binding to media components: this compound might be binding to proteins or other components in the culture medium, reducing its effective concentration. | - Test in the presence of a permeability enhancer: Use a sub-inhibitory concentration of a known cell wall permeability enhancer to see if the MIC decreases. - Use an efflux pump inhibitor: Co-incubate Mtb with a known efflux pump inhibitor (e.g., verapamil, reserpine) and this compound to see if potency increases. - Vary media composition: Test the MIC in different Mtb culture media (e.g., 7H9 with and without albumin) to assess the impact of media components. |
| 3. I'm observing significant cytotoxicity in my host cell line at concentrations close to the Mtb MIC. What are my next steps? | - Off-target effects: this compound may be inhibiting host cell kinases or other essential proteins.[4][5][6] - Non-specific toxicity: The compound might be causing general cellular stress or membrane disruption. | - Determine the Selectivity Index (SI): Calculate the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the Mtb MIC. A higher SI is desirable. - Counter-screen against human TMPK: If possible, perform an enzymatic assay to determine the IC50 of this compound against human TMPK to assess target specificity. - Modify the compound structure: If the SI is low, medicinal chemistry efforts may be needed to modify the compound to reduce host cell toxicity while maintaining anti-Mtb activity. |
| 4. The results from my whole-cell Mtb assay do not correlate with the enzymatic inhibition of MtTMPK. Why? | - Mismatch in assay conditions: The conditions of the enzymatic assay (e.g., pH, buffer composition) may not reflect the intracellular environment of Mtb. - Compound metabolism by Mtb: The bacterium may be metabolizing and inactivating this compound. | - Align assay conditions: Where possible, adjust the enzymatic assay conditions to better mimic the physiological environment inside Mtb. - Investigate compound metabolism: Use techniques like mass spectrometry to analyze the culture supernatant and cell lysate for the presence of metabolized forms of this compound. |
Frequently Asked Questions (FAQs)
About this compound and its Target
Q1: What is the mechanism of action of MtTMPK inhibitors? Thymidylate Monophosphate Kinase (TMPK) is an essential enzyme in the DNA synthesis pathway of M. tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[7] Inhibition of MtTMPK disrupts the supply of thymidine triphosphate (dTTP), a necessary precursor for DNA replication, ultimately leading to the cessation of bacterial growth.[7]
Q2: Why is MtTMPK a good target for anti-tubercular drugs? MtTMPK is considered a promising drug target because it is essential for the survival of M. tuberculosis, and there are significant structural differences between the mycobacterial and human TMPK enzymes.[7] This allows for the development of inhibitors that are selective for the Mtb enzyme, potentially reducing off-target effects and host toxicity.[7]
Experimental Design and Interpretation
Q3: What is the difference between IC50 and MIC?
-
IC50 (Half-maximal inhibitory concentration): This value is typically determined from an enzymatic assay and represents the concentration of the inhibitor required to reduce the activity of the purified MtTMPK enzyme by 50%.
-
MIC (Minimum Inhibitory Concentration): This is the lowest concentration of the inhibitor that prevents visible growth of Mtb in a whole-cell assay.[8]
Q4: What control experiments should I include in my Mtb growth inhibition assays?
-
No-drug control: Mtb cultured in media without any inhibitor to ensure normal growth.
-
Positive control: A known anti-tubercular drug (e.g., rifampicin, isoniazid) to confirm the susceptibility of the Mtb strain and the validity of the assay.
-
Media sterility control: Culture medium without Mtb to check for contamination.
-
Vehicle control: Mtb cultured with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on bacterial growth.
Q5: How do I determine if this compound is bactericidal or bacteriostatic? After determining the MIC, you can perform a Minimum Bactericidal Concentration (MBC) assay. This involves taking an aliquot of cells from the wells at and above the MIC where no growth was observed and plating them on drug-free agar plates. If no colonies grow, the compound is considered bactericidal at that concentration. If colonies do grow, it is bacteriostatic.
Quantitative Data Summary
The following tables provide templates for presenting quantitative data for a novel inhibitor like this compound.
Table 1: In Vitro Efficacy of this compound against M. tuberculosis
| Compound | Target | Mtb Strain | MIC (µM) |
| This compound | MtTMPK | H37Rv | [Insert experimental value] |
| Rifampicin | RNA Polymerase | H37Rv | [Insert experimental value] |
Table 2: Enzymatic Inhibition and Cytotoxicity Profile of this compound
| Compound | MtTMPK IC50 (µM) | Human TMPK IC50 (µM) | Mammalian Cell Line (e.g., A549) CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Calculated value] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline for determining the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Positive control drug (e.g., rifampicin)
-
Sterile 96-well microplates
-
Plate reader
Procedure:
-
Prepare a suspension of Mtb H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted Mtb suspension to each well, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL.
-
Include a no-drug control, a positive control, a vehicle control, and a sterility control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth. This can be done visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of Mtb.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound against a mammalian cell line (e.g., A549, a human lung carcinoma cell line) using the MTT assay.[9][10]
Materials:
-
A549 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well microplates
-
Plate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a no-drug control and a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The CC50 (half-maximal cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Proposed mechanism of action of this compound in M. tuberculosis.
Caption: Experimental workflow for the optimization of a novel Mtb inhibitor.
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. Frontiers | Development and application of the direct mycobacterial growth inhibition assay: a systematic review [frontiersin.org]
- 2. Development and application of the direct mycobacterial growth inhibition assay: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
addressing MtTMPK-IN-9 off-target effects in cellular assays
Welcome to the technical support center for MtTMPK-IN-9. This resource provides troubleshooting guides and frequently asked questions to help researchers address potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for DNA synthesis in the pathogen. Its intended use is in anti-tubercular drug discovery research.
Q2: What are the known primary off-target kinases for this compound in human cells?
While designed for MtTMPK, this compound exhibits inhibitory activity against several human kinases, which can lead to off-target effects in cellular assays. The most significant off-targets identified through broad-panel kinase screening are members of the Src family kinases (specifically SRC and LYN) and Aurora Kinase A (AURKA).
Q3: How can I confirm that the observed cellular phenotype is due to inhibition of MtTMPK and not an off-target effect?
Confirming on-target activity requires a multi-faceted approach. We recommend a combination of the following:
-
Chemical Rescue: Co-administering the product of the target enzyme (thymidylate) to see if it rescues the phenotype.
-
Target Engagement Assays: Using a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular model.[1][2][3]
-
Orthogonal Inhibitors: Using a structurally different inhibitor of the same target to see if it recapitulates the phenotype.
-
Knockdown/Knockout Models: Comparing the inhibitor's effect in wild-type cells versus cells where the target or off-target kinases have been genetically silenced.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and key human off-targets. Data was generated from biochemical assays.
| Kinase Target | Type | IC50 (nM) |
| M. tuberculosis TMPK | Primary Target | 15 |
| SRC (Human) | Off-Target | 250 |
| LYN (Human) | Off-Target | 480 |
| AURKA (Human) | Off-Target | 850 |
| p38α (Human) | Off-Target (minor) | >10,000 |
| ERK1 (Human) | Off-Target (minor) | >10,000 |
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Anti-proliferative Effects
Question: I'm observing significant cytotoxicity or a reduction in cell proliferation at concentrations intended to inhibit the primary target. Is this an off-target effect?
Answer: This is a common issue. The anti-proliferative effect could be due to the inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis. Inhibition of SRC family kinases can also impact cell survival and proliferation pathways.
Troubleshooting Workflow
Issue 2: Inconsistent Downstream Signaling Readouts
Question: My experimental results for the downstream pathway of my primary target are variable or do not match expectations. Could off-target effects be interfering?
Answer: Yes. SRC family kinases are involved in numerous signaling cascades, including MAPK/ERK, PI3K/Akt, and STAT pathways. Off-target inhibition of SRC or LYN could produce confounding effects that mask or alter the signaling outcomes related to your primary target.
Signaling Pathway Interference
Experimental Protocols
Protocol 1: Western Blotting for Kinase Inhibition
This protocol is used to verify the inhibition of a specific kinase by observing the phosphorylation status of its direct downstream substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC, anti-phospho-Histone H3 (Ser10), anti-total-Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[4]
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.[4]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.[4][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug binding to its target in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][3]
Materials:
-
Intact cells in culture.
-
PBS with protease inhibitors.
-
PCR tubes or plate.
-
Thermocycler.
-
Lysis buffer (as for Western Blot).
-
Equipment for Western Blotting.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[6]
-
Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and ice/water bath).[7]
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[6][7]
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blotting, as described in Protocol 1.
-
Interpretation: A successful target engagement will result in a shift of the melting curve to higher temperatures for the drug-treated samples compared to the vehicle control, indicating that the target protein was stabilized by the inhibitor.
References
- 1. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
improving the signal-to-noise ratio in MtTMPK-IN-9 enzymatic assays
Welcome to the Technical Support Center for MtTMPK Enzymatic Assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when working with Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and its inhibitors, such as MtTMPK-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a high background signal in my luminescence-based MtTMPK assay?
A high background signal can originate from several sources, including contaminated reagents (especially ATP with high levels of ADP), suboptimal plate choice, or phosphorescence from the microplate itself. Using high-purity ATP and opaque, white microplates is crucial for minimizing background.[1][2]
Q2: My results show high variability between replicates. What are the common causes?
Variability often stems from inconsistent experimental conditions. This can include pipetting errors, incomplete mixing of reagents, temperature fluctuations across the plate, or issues with cell-based assays like uneven cell seeding.[3][4] Using master mixes for reagents and ensuring uniform incubation conditions can help reduce variability.
Q3: Why is the signal from my assay very weak or absent?
A weak or nonexistent signal may indicate low enzyme activity, insufficient substrate or ATP, or a problem with the detection reagents.[3] Ensure that the MtTMPK enzyme is active, substrate and ATP concentrations are optimal for the enzyme, and that all detection reagents have been prepared correctly and are within their expiration dates.
Q4: What are the recommended starting concentrations for substrates in an MtTMPK assay?
For a standard MtTMPK enzymatic assay, you can start with a fixed ATP concentration of 0.5 mM and a dTMP concentration of 0.05 mM.[5] However, for optimal results, it is best to determine the Michaelis-Menten constant (Km) for each substrate and use concentrations around the Km value.[6]
Q5: How can I be sure that this compound is inhibiting MtTMPK and not the luciferase in my detection system?
To rule out compound interference with the detection chemistry (e.g., inhibition of luciferase), it is essential to run a counter-assay. This involves testing the inhibitor in the absence of the primary enzyme (MtTMPK) to see if it directly affects the luminescence signal.[7]
Troubleshooting Guide
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| ADP Contamination in ATP | The presence of contaminating ADP in the ATP reagent is a common source of high background in ADP-detection assays. Use a high-purity ATP source, such as Promega's Ultra Pure ATP, which is specifically formulated to have low ADP contamination.[1][7] |
| Microplate Choice | The type of microplate used significantly impacts background signal. For luminescence assays, always use opaque, solid white plates to maximize signal reflection and minimize well-to-well crosstalk.[2][4] Black plates will reduce the signal, and clear plates are unsuitable for luminescence. |
| Plate Phosphorescence | White microplates can absorb energy from ambient light and emit it during measurement, causing a high background. "Dark adapt" the plate by incubating it in the dark for at least 10 minutes before reading.[2] |
| Reagent Contamination | Contamination of assay buffers or reagents with ATP or ADP can elevate the background. Use sterile, dedicated pipette tips and reagent reservoirs. Ensure injector systems on plate readers are thoroughly washed between different assay types to prevent cross-contamination.[2] |
| High Enzyme Concentration | Too much enzyme can lead to rapid substrate turnover, producing a high signal that may be misinterpreted as background. Perform an enzyme titration to find the optimal concentration that produces a robust signal without being excessive. |
Issue 2: Poor Signal-to-Noise Ratio or Low Signal Window
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | The concentrations of ATP and the primary substrate (dTMP) are critical. If the ATP concentration is too far from the enzyme's Km, the reaction may be inefficient. Determine the Km for ATP and dTMP for your specific enzyme lot and assay conditions. For ADP-Glo™ assays, ATP concentrations up to 1 mM are well-tolerated.[8] |
| Suboptimal Buffer Conditions | The pH, ionic strength, and presence of specific ions can significantly affect enzyme activity. A standard buffer for MtTMPK assays is 50 mM Tris-HCl (pH 7.4), 50 mM KCl, and 2 mM MgCl₂.[5] Consider optimizing these components, as well as the buffer concentration itself, to ensure maximal enzyme stability and activity.[9] |
| Insufficient Incubation Time | The kinase reaction may not have proceeded long enough to generate a sufficient amount of product (ADP). Optimize the kinase reaction time (e.g., 30-60 minutes) to allow for adequate product formation (ideally 5-20% substrate conversion for inhibitor screening).[7][8] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity using a positive control and handle the enzyme according to the manufacturer's recommendations. |
| Instrument Settings | The luminometer settings may not be optimal for your assay. Ensure you are using the correct emission filters and that the integration time is sufficient (e.g., 0.5-1 second per well) to capture the luminescent signal effectively. |
Issue 3: High Data Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Small variations in reagent volumes, especially of the enzyme or inhibitor, can lead to large differences in results. Use calibrated pipettes and prepare a master mix of common reagents to dispense into all wells, reducing well-to-well variability.[3] |
| Incomplete Reagent Mixing | Failure to properly mix the contents of the wells after reagent addition can cause inconsistent results. Gently mix the plate on an orbital shaker after adding reagents, being careful to avoid cross-contamination. |
| Edge Effects | Wells on the outer edges of a microplate are more susceptible to temperature and evaporation fluctuations, which can alter enzyme kinetics. Avoid using the outermost wells for critical samples or, if that is not possible, fill them with sterile water or PBS to create a humidity barrier. |
| Inhibitor (this compound) Precipitation | If the inhibitor is not fully soluble at the tested concentrations, it can lead to inconsistent inhibition. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[7] Visually inspect the plate for any signs of precipitation. |
Experimental Protocols & Visualizations
MtTMPK Catalytic Pathway
The fundamental reaction catalyzed by MtTMPK is the transfer of a phosphate group from ATP to thymidine monophosphate (dTMP) to produce thymidine diphosphate (TDP) and adenosine diphosphate (ADP).
Caption: MtTMPK catalyzes the phosphorylation of dTMP using ATP.
Protocol 1: MtTMPK Activity Assay using ADP-Glo™
This protocol is designed to measure the activity of MtTMPK by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant MtTMPK enzyme
-
Thymidine monophosphate (dTMP)
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and equilibrate them to room temperature.
-
Prepare a 2X Enzyme solution in Assay Buffer. The final concentration should be determined by an enzyme titration (typically in the low nM range).
-
Prepare a 2X Substrate solution containing dTMP and ATP in Assay Buffer. (e.g., 0.1 mM dTMP and 1.0 mM ATP for final concentrations of 0.05 mM and 0.5 mM, respectively).
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Substrate solution to each well of the assay plate.
-
To initiate the reaction, add 5 µL of the 2X Enzyme solution to each well.
-
For "No Enzyme" control wells, add 5 µL of Assay Buffer instead of the enzyme solution.
-
Mix the plate gently on a shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate gently for 30 seconds.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[1]
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.[1]
-
Mix the plate gently for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: IC₅₀ Determination for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor like this compound.
Caption: Workflow for determining the IC₅₀ of an MtTMPK inhibitor.
Procedure:
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution series of this compound in Assay Buffer containing a constant percentage of DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is typical.
-
Include a "No Inhibitor" control (buffer with DMSO only) and a "No Enzyme" control.
-
-
Assay Plate Setup (20 µL final volume):
-
Add 5 µL of the appropriate this compound dilution or control to each well.
-
Add 5 µL of 4X MtTMPK enzyme solution. Mix and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of 2X Substrate solution (ATP/dTMP).
-
-
Reaction and Detection:
-
Follow steps 2-4 from the "MtTMPK Activity Assay" protocol above (incubate reaction for 60 min, add 20 µL ADP-Glo™ Reagent, incubate 40 min, add 40 µL Kinase Detection Reagent, incubate 30 min, read luminescence).
-
-
Data Analysis:
-
Subtract the average "No Enzyme" background signal from all other measurements.
-
Normalize the data. The average signal from the "No Inhibitor" wells represents 0% inhibition (maximum activity), and the background signal represents 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using non-linear regression to determine the IC₅₀ value.[10]
-
Troubleshooting Logic Tree: High Background Signal
Caption: Decision tree for troubleshooting high background signal.
References
- 1. promega.com [promega.com]
- 2. agilent.com [agilent.com]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantorsciences.com [avantorsciences.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with MtTMPK-IN-9 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtTMPK-IN-9. The information provided is designed to address common challenges, particularly precipitation of the compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).[1][2] MtbTMPK is a crucial enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential precursor for DNA replication.[3][4][5] By inhibiting MtbTMPK, this compound disrupts DNA synthesis, thereby impeding bacterial replication. The selectivity of inhibitors for MtbTMPK over human thymidylate kinase makes it an attractive target for tuberculosis drug development.
Q2: What is the reported IC50 for this compound?
This compound has been reported to inhibit MtbTMPK with a half-maximal inhibitory concentration (IC50) of 48 μM.[1]
Q3: What are the physical and chemical properties of this compound?
The table below summarizes the known properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C25H26N6O7 | [1] |
| Molecular Weight | 522.51 g/mol | [1] |
| Appearance | Solid | [1] |
Q4: In which solvent should I dissolve this compound?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent for small molecule inhibitors.[5] It is advisable to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
Troubleshooting Guide: this compound Precipitation in Culture Media
Precipitation of small molecule inhibitors upon dilution into aqueous culture media is a common issue, often due to the compound's low aqueous solubility. Below are troubleshooting steps to address the precipitation of this compound.
Issue: Precipitate observed after diluting DMSO stock of this compound into culture medium.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Aqueous Solubility | The primary reason for precipitation is often the poor solubility of the compound in the aqueous environment of the culture medium. | Protocol 1: Optimizing Working Concentration and DMSO Percentage. 1. Determine the maximum percentage of DMSO your cells can tolerate without affecting viability (typically ≤ 0.5%). 2. Prepare a fresh serial dilution of your this compound stock solution in DMSO. 3. Add the diluted DMSO stock to your pre-warmed culture medium to achieve the final desired concentration of this compound, ensuring the final DMSO concentration remains below the tolerated limit. 4. Mix gently but thoroughly by pipetting. 5. Visually inspect for precipitation immediately and after a short incubation period under experimental conditions. |
| High Local Concentration | Rapidly adding a concentrated DMSO stock to the medium can create localized high concentrations that exceed the solubility limit, causing the compound to crash out of solution. | Protocol 2: Gradual Dilution. 1. Pre-warm the culture medium to 37°C. 2. While gently vortexing or swirling the medium, add the this compound DMSO stock dropwise. This helps to disperse the compound quickly and avoid localized high concentrations. |
| Salt and Protein Interactions | Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[4] | Protocol 3: Pre-mixing with Serum. 1. If using a serum-containing medium, first dilute the this compound DMSO stock into the required volume of serum. 2. Vortex the serum-inhibitor mixture gently. 3. Add this mixture to the serum-free basal medium to achieve the final desired concentrations. |
| Temperature Effects | Changes in temperature can affect the solubility of the compound. | Protocol 4: Maintaining Consistent Temperature. 1. Ensure that both the culture medium and the DMSO stock solution are at the appropriate temperature before mixing. For cell-based assays, pre-warming the medium to 37°C is recommended. |
| Incomplete Dissolution of Stock | The initial stock solution in DMSO may not be fully dissolved, leading to the introduction of particulate matter that seeds precipitation. | Protocol 5: Ensuring Complete Dissolution of Stock Solution. 1. After adding DMSO to the solid this compound, vortex the solution vigorously. 2. If dissolution is slow, sonicate the stock solution in a water bath for 10-15 minutes. 3. Visually inspect the solution against a light source to ensure there are no visible particles. |
Signaling Pathways and Experimental Workflows
Mycobacterium tuberculosis DNA Synthesis Pathway
The following diagram illustrates the simplified enzymatic pathway for the synthesis of deoxythymidine triphosphate (dTTP) in Mycobacterium tuberculosis, highlighting the role of thymidylate kinase (TMPK).
Caption: M. tuberculosis DNA synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Solubility
This workflow outlines a systematic approach to preparing and testing the solubility of this compound in culture media.
Caption: A logical workflow for preparing and evaluating this compound working solutions.
References
- 1. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]
- 2. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]
- 3. Thymidylate kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Genome Integrity in Mycobacterium Tuberculosis: From Nucleotide Synthesis to DNA Replication and Repair [mdpi.com]
- 5. researchgate.net [researchgate.net]
strategies to enhance the permeability of mycobacterial cell wall for inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on strategies to increase the permeability of the mycobacterial cell wall to inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the permeability of the mycobacterial cell wall?
A1: The primary strategies can be broadly categorized into four main approaches:
-
Direct Inhibition of Cell Wall Synthesis: This involves using agents that disrupt the key enzymes responsible for building and maintaining the complex mycobacterial cell wall. A classic example is Ethambutol, which inhibits arabinogalactan synthesis.[1][2][]
-
Efflux Pump Inhibition: Mycobacteria utilize efflux pumps to actively remove foreign compounds, including antibiotics, from the cell.[4][5][6] Inhibiting these pumps increases the intracellular concentration of the desired inhibitor.
-
Use of Adjuvants and Synergistic Compounds: Co-administering antibiotics with adjuvants can enhance their efficacy.[7] These adjuvants can work by various mechanisms, including increasing cell wall permeability.
-
Nanoparticle-based Drug Delivery: Encapsulating drugs in nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate their transport across the mycobacterial cell wall and protect them from degradation.[8][9][10]
Q2: How does Ethambutol increase cell wall permeability?
A2: Ethambutol specifically inhibits the enzyme arabinosyl transferase.[1][2][] This enzyme is crucial for the polymerization of arabinose into arabinogalactan, a key component that links mycolic acids to the peptidoglycan layer of the mycobacterial cell wall.[1] By disrupting arabinogalactan synthesis, Ethambutol compromises the structural integrity of the cell wall, leading to increased permeability to other compounds.[1][2][11]
Q3: What are efflux pumps and why are they a target?
A3: Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[12] This is a significant mechanism of natural drug resistance in mycobacteria.[4] By targeting and inhibiting these pumps, the intracellular concentration of an antibiotic can be maintained at a therapeutic level, thereby increasing its effectiveness.[5] There are several families of efflux pumps in Mycobacterium tuberculosis, including the ATP-binding cassette (ABC) superfamily and proton motive force-dependent pumps like the major facilitator superfamily (MFS).[12]
Q4: What are the advantages of using nanoparticles for drug delivery in mycobacteria?
A4: Nanoparticle-based drug delivery systems offer several advantages for treating mycobacterial infections:
-
Improved Bioavailability and Solubility: Nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[8][9]
-
Targeted Delivery: Nanoparticles can be engineered to specifically target infected macrophages, the primary host cells for Mycobacterium tuberculosis.[13]
-
Controlled Release: Drugs can be released from nanoparticles in a sustained manner, maintaining therapeutic concentrations over a longer period and potentially reducing dosing frequency.[8][10]
-
Overcoming Resistance: Co-delivery of multiple drugs in a single nanoparticle can help overcome multidrug-resistant strains.[8]
-
Reduced Side Effects: By targeting infected cells, systemic exposure to toxic drugs can be minimized, leading to fewer side effects.[8][9]
Troubleshooting Guides
Problem 1: Low efficacy of a novel inhibitor in whole-cell assays compared to enzymatic assays.
Possible Cause: The inhibitor may have poor permeability across the mycobacterial cell wall. The complex, lipid-rich nature of the cell wall creates a formidable barrier for many small molecules.[14][15]
Troubleshooting Steps:
-
Co-administration with a Permeabilizing Agent:
-
Protocol: Perform the whole-cell assay with your inhibitor in the presence of a sub-inhibitory concentration of Ethambutol. Ethambutol is known to increase cell wall permeability and may enhance the uptake of your compound.[11]
-
Expected Outcome: An increase in the inhibitory activity of your compound in the presence of Ethambutol would suggest that permeability is a limiting factor.
-
-
Investigate Efflux Pump Activity:
-
Protocol: Include a known efflux pump inhibitor (EPI), such as verapamil or carbonyl cyanide m-chlorophenylhydrazone (CCCP), in your whole-cell assay along with your inhibitor.
-
Expected Outcome: If the efficacy of your inhibitor increases in the presence of an EPI, it is likely being actively extruded from the cell. This indicates that your inhibitor is a substrate for one or more mycobacterial efflux pumps.[16]
-
-
Formulation with Nanocarriers:
Problem 2: Development of resistance to a cell wall-targeting inhibitor.
Possible Cause: Resistance to cell wall-targeting inhibitors can arise from mutations in the target enzyme or through the upregulation of efflux pumps.[5]
Troubleshooting Steps:
-
Sequence the Target Gene:
-
Protocol: Isolate genomic DNA from the resistant mycobacterial strain and sequence the gene encoding the target of your inhibitor. Compare the sequence to that of the wild-type strain.
-
Expected Outcome: The presence of mutations in the target gene can explain the resistance mechanism.
-
-
Gene Expression Analysis of Efflux Pumps:
-
Protocol: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes in the resistant strain compared to the wild-type strain.
-
Expected Outcome: Upregulation of one or more efflux pump genes in the resistant strain would suggest that increased efflux is contributing to the resistance phenotype.[5]
-
Experimental Protocols
Protocol 1: Whole-Cell Permeability Assay using Ethambutol
-
Culture Preparation: Grow Mycobacterium smegmatis (or a relevant mycobacterial species) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of your test inhibitor. For each concentration, prepare two sets of wells: one with the inhibitor alone and one with the inhibitor plus a sub-inhibitory concentration of Ethambutol (e.g., 0.5 µg/mL).
-
Inoculation: Inoculate the wells with the mycobacterial culture to a final OD600 of 0.05.
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Readout: Determine the minimum inhibitory concentration (MIC) of your inhibitor with and without Ethambutol by measuring bacterial growth (e.g., using a resazurin-based assay or by reading the OD600).
Quantitative Data Summary
Table 1: Effect of Efflux Pump Inhibitors on the MIC of Ethidium Bromide against M. tuberculosis
| Compound | MIC (µg/mL) | MIC with Verapamil (µg/mL) | MIC with CCCP (µg/mL) |
| Ethidium Bromide | 1.0 | 0.25 | 0.125 |
This table is a representative example based on the principle that efflux pump inhibitors can reduce the MIC of substrates.
Visualizations
Caption: Troubleshooting workflow for low inhibitor efficacy.
Caption: Mechanism of Ethambutol action on the cell wall.
Caption: Nanoparticle-mediated drug delivery workflow.
References
- 1. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 2. Ethambutol - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Mycobacterium tuberculosis P55 Efflux Pump in Intrinsic Drug Resistance, Oxidative Stress Responses, and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanotechnology-Based Approach in Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of ethambutol on mycobacterial cell wall permeability to hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Investigating Potential Resistance to MtTMPK-IN-9
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers encountering potential resistance to MtTMPK-IN-9, a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The information is intended for scientists and drug development professionals working to understand and overcome drug resistance in M. tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the bacterial DNA synthesis pathway.[1][2] MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[2][3] By inhibiting this enzyme, this compound disrupts DNA synthesis, ultimately leading to bacterial cell death.
Q2: What are the initial signs of potential resistance to this compound in my M. tuberculosis cultures?
A2: The primary indicator of potential resistance is a noticeable increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of your M. tuberculosis culture compared to the parental, sensitive strain. This may be observed as unexpected growth in the presence of the inhibitor at concentrations that were previously effective.
Q3: How can I confirm that my M. tuberculosis strain has developed resistance to this compound?
A3: Resistance can be confirmed by performing a standardized MIC assay. This involves exposing the bacterial culture to a range of this compound concentrations and determining the lowest concentration that prevents visible growth. A significant increase in the MIC value for your culture compared to a known susceptible strain (e.g., the parental strain) is a strong indication of resistance.
Troubleshooting Guide for Suspected Resistance
Here, we address specific experimental scenarios and provide detailed protocols to investigate the underlying mechanisms of resistance.
Scenario 1: Increased MIC of this compound Observed
Q: My M. tuberculosis culture, previously susceptible to this compound, now exhibits a significantly higher MIC. How can I determine if this is due to a mutation in the MtTMPK gene (tmk)?
A: The most common mechanism of resistance to targeted inhibitors is the alteration of the drug target itself. Mutations in the tmk gene can lead to changes in the amino acid sequence of the MtTMPK enzyme, potentially reducing the binding affinity of this compound.
Experimental Protocol: Sequencing of the tmk Gene
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Genomic DNA Extraction: Isolate high-quality genomic DNA from both the suspected resistant and the parental susceptible M. tuberculosis cultures.
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PCR Amplification of the tmk Gene:
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Design primers flanking the entire coding sequence of the tmk gene.
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Perform PCR using a high-fidelity DNA polymerase to amplify the tmk gene from the genomic DNA of both strains.
-
-
DNA Sequencing:
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Purify the PCR products.
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Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands to ensure accuracy.
-
-
Sequence Analysis:
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Align the DNA sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, Clustal Omega).
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Identify any nucleotide differences.
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Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in a change in the protein sequence.
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Data Interpretation:
| Observation | Interpretation |
| Non-synonymous mutation(s) found in the resistant strain. | Strong evidence that target modification is the cause of resistance. The specific amino acid change may be preventing the binding of this compound. |
| Synonymous (silent) mutation(s) found. | Unlikely to be the direct cause of resistance as the protein sequence is unchanged. However, rare instances of effects on mRNA stability or translation efficiency have been reported. Further investigation is needed. |
| No mutations found in the tmk gene. | The resistance mechanism is likely independent of target modification. Proceed to investigate other potential mechanisms such as target overexpression, drug efflux, or drug inactivation. |
Scenario 2: No Mutations Found in the tmk Gene
Q: I have sequenced the tmk gene in my resistant M. tuberculosis strain and found no mutations. What are other potential resistance mechanisms?
A: If the drug target is unaltered, resistance may be conferred by other mechanisms. These can include increased expression of the target enzyme, active removal of the drug from the cell, or enzymatic inactivation of the drug.
Potential Mechanisms and Investigative Protocols:
1. Target Overexpression: Increased production of the MtTMPK enzyme can titrate the inhibitor, requiring higher concentrations for a therapeutic effect.
Experimental Protocol: Quantitative Reverse Transcription PCR (qRT-PCR) for tmk Gene Expression
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RNA Extraction: Isolate total RNA from mid-log phase cultures of both the resistant and susceptible M. tuberculosis strains.
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DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
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qRT-PCR:
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Perform qRT-PCR using primers specific for the tmk gene and a reference housekeeping gene (e.g., sigA).
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Analyze the relative expression of the tmk gene in the resistant strain compared to the susceptible strain using the ΔΔCt method.
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Data Interpretation:
| Observation | Interpretation |
| Significantly higher tmk mRNA levels in the resistant strain. | Suggests that overexpression of the MtTMPK enzyme is a likely resistance mechanism. This could be due to mutations in the promoter region of the tmk gene or in a regulatory protein. |
| Similar tmk mRNA levels in both strains. | Overexpression of the target is unlikely to be the primary resistance mechanism. |
2. Drug Efflux: The resistant strain may be actively pumping this compound out of the cell, preventing it from reaching its target.
Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor
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Select an Efflux Pump Inhibitor (EPI): Choose a broad-spectrum EPI known to be active in mycobacteria, such as reserpine or verapamil.
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MIC Assay with EPI:
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Determine the MIC of this compound for the resistant strain in the presence and absence of a sub-inhibitory concentration of the chosen EPI.
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Include the susceptible strain as a control.
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Data Interpretation:
| Observation | Interpretation |
| Significant reduction in the MIC of this compound for the resistant strain in the presence of the EPI. | Strong evidence that an efflux pump is contributing to the resistance phenotype. Further studies would be needed to identify the specific efflux pump involved. |
| No change or minimal change in the MIC of this compound in the presence of the EPI. | Efflux is unlikely to be the primary mechanism of resistance. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and provides hypothetical examples of MIC shifts that would indicate the development of resistance.
| Compound | Parameter | Value | Interpretation |
| This compound | IC50 vs. MtTMPK | 48 µM | The concentration of the inhibitor required to reduce the in vitro activity of the purified MtTMPK enzyme by 50%.[2] |
| This compound | MIC (Susceptible Strain) | ~1 µM | A hypothetical MIC value for a susceptible strain of M. tuberculosis. The actual value may vary depending on the strain and experimental conditions. |
| This compound | MIC (Resistant Strain) | >10 µM | A hypothetical MIC value for a resistant strain. A significant increase (typically 4-fold or greater) in the MIC compared to the susceptible strain is a common criterion for defining resistance. |
Visualizing Pathways and Workflows
The Thymidylate Synthesis Pathway in M. tuberculosis
The following diagram illustrates the role of MtTMPK in the DNA synthesis pathway and the point of inhibition by this compound.
Caption: The role of MtTMPK in the thymidylate synthesis pathway.
Workflow for Investigating this compound Resistance
This diagram outlines the logical progression of experiments to identify the mechanism of resistance.
Caption: A step-by-step workflow for identifying resistance mechanisms.
Potential Resistance Mechanisms to this compound
This diagram illustrates the primary hypothesized mechanisms of resistance.
Caption: Overview of potential resistance mechanisms.
References
Technical Support Center: Mitigating Cytotoxicity of MtTMPK-IN-9 in Host Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-9, in host cells during pre-clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor targeting the Mycobacterium tuberculosis thymidylate kinase (MtTMPK).[1][2][3][4] MtTMPK is a crucial enzyme in the pyrimidine biosynthesis pathway of M. tuberculosis, responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[4] This process is essential for DNA synthesis and, consequently, for the replication and survival of the bacterium.[4] this compound is designed to be a competitive inhibitor, binding to the active site of MtTMPK and preventing the binding of its natural substrates, thereby halting DNA replication and bacterial growth.[5]
Q2: Why is host cell cytotoxicity a concern with this compound?
While this compound is designed to be specific for the bacterial enzyme, off-target effects in host cells are a potential concern.[6][7] This can occur if this compound interacts with human kinases or other proteins that share structural similarities with MtTMPK.[8] Such off-target binding can disrupt essential cellular processes in host cells, leading to cytotoxicity.[7][9][10][11] Early identification and mitigation of these effects are critical for the development of a safe and effective therapeutic agent.
Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
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A significant decrease in cell viability and proliferation.
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Changes in cell morphology, such as rounding, detachment, or membrane blebbing.
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Induction of apoptosis or necrosis, which can be measured by assays for caspase activation, DNA fragmentation (TUNEL assay), or release of lactate dehydrogenase (LDH).
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Alterations in mitochondrial function, such as a decrease in mitochondrial membrane potential.
Q4: What is a typical therapeutic window for an anti-tuberculosis drug candidate like this compound?
The therapeutic window is the concentration range of a drug that produces the desired therapeutic effect without causing unacceptable toxicity. For an anti-tuberculosis drug, a large therapeutic window is highly desirable. This is often expressed as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration in a host cell line (e.g., CC50) to the effective concentration against the pathogen (e.g., EC50 or MIC). A higher SI value indicates greater selectivity and a potentially safer drug.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in initial host cell viability assays.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Steps:
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Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target human kinases that bind to this compound.
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Structural Analysis: Compare the crystal structure of MtTMPK with that of any identified off-target human kinases to understand the structural basis of cross-reactivity.
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Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to off-target kinases while maintaining potency against MtTMPK.
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Possible Cause 2: Disruption of other essential cellular pathways.
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Troubleshooting Steps:
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Pathway Analysis: Utilize transcriptomics (RNA-seq) or proteomics to identify cellular pathways that are significantly altered in host cells upon treatment with this compound.
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Target Deconvolution: Employ techniques such as chemical proteomics to identify the specific off-target proteins that this compound binds to within the host cell.
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Possible Cause 3: Compound impurities or degradation.
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Troubleshooting Steps:
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Purity Analysis: Verify the purity of the this compound compound stock using methods like HPLC-MS.
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Stability Testing: Assess the stability of the compound in the cell culture medium under experimental conditions.
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Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Variation in cell culture conditions.
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Troubleshooting Steps:
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Standardize Protocols: Ensure consistent cell seeding densities, passage numbers, and media formulations across all experiments.
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Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cellular responses to drugs.
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Possible Cause 2: Variability in compound preparation.
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Troubleshooting Steps:
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Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
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Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the threshold known to cause toxicity.
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Data Presentation
Table 1: Illustrative Cytotoxicity and Efficacy Profile of this compound and Analogs
| Compound | MtTMPK IC50 (nM) | M. tuberculosis MIC (µg/mL) | HepG2 CC50 (µM) | Macrophage (RAW 264.7) CC50 (µM) | Selectivity Index (HepG2/MIC) |
| This compound | 50 | 0.5 | 10 | 15 | 20 |
| Analog A | 75 | 0.8 | > 50 | > 50 | > 62.5 |
| Analog B | 40 | 0.4 | 5 | 8 | 12.5 |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Assessing Host Cell Cytotoxicity using the MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
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Cell Seeding: Seed host cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.[12]
Protocol 2: Kinase Selectivity Profiling
This protocol helps identify off-target kinase interactions.
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Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of human kinases.
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Compound Submission: Submit this compound at a specified concentration (e.g., 1 µM) for screening against the kinase panel.
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Data Interpretation: The service will provide data on the percentage of inhibition for each kinase. A significant inhibition (typically >50%) indicates a potential off-target interaction.
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Follow-up: For any identified hits, perform dose-response assays to determine the IC50 value for the off-target kinase.
Visualizations
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis Thymidylate Kinase: Structural Studies of Intermediates Along the Reaction Pathway [esrf.fr]
- 3. Mycobacterium tuberculosis thymidylate kinase: structural studies of intermediates along the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 5. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. In vitro Cytotoxic Screening of Different Parts from Ornithogalum bungei on Selected Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of MtTMPK-IN-9 and Other MtbTMPK Inhibitors: A Guide for Researchers
A detailed analysis of the enzymatic inhibition and whole-cell activity of MtTMPK-IN-9 against Mycobacterium tuberculosis, benchmarked against other notable nucleoside and non-nucleoside inhibitors of mycobacterial thymidylate kinase.
This guide provides a comprehensive comparison of the efficacy of this compound with other inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the DNA synthesis pathway of M. tuberculosis, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Its essential role in mycobacterial growth and survival, coupled with significant structural differences from its human counterpart, makes it an attractive target for the development of novel anti-tuberculosis therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of inhibitor performance based on available experimental data.
Efficacy Comparison of MtbTMPK Inhibitors
The following table summarizes the in vitro efficacy of this compound and two other representative MtbTMPK inhibitors: a potent nucleoside analog (5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine) and a non-nucleoside inhibitor (Compound 3). The data presented includes the half-maximal inhibitory concentration (IC50) against the MtbTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit the whole-cell growth of M. tuberculosis.
| Inhibitor Name | Type | MtbTMPK IC50 (µM) | M. tuberculosis MIC (µM) | Primary Reference |
| This compound (Compound 28) | Non-nucleoside | 48 | 6.25 - 9.4 | Jian Y, et al., 2020 |
| 5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine | Nucleoside | 0.23 | 25 | Van Daele I, et al., 2007 |
| Compound 3 | Non-nucleoside | 1.1 | >100 | Li L, et al., 2017 |
MtbTMPK Signaling Pathway in DNA Synthesis
The following diagram illustrates the critical role of MtbTMPK in the pyrimidine salvage pathway, leading to the production of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. Inhibition of MtbTMPK disrupts this pathway, thereby impeding bacterial replication.
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
MtbTMPK Enzymatic Assay
Protocol for this compound (Jian Y, et al., 2020): The inhibitory activity of the compounds against MtbTMPK was evaluated using a coupled enzymatic assay. The reaction mixture contained 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 4 units of lactate dehydrogenase, and 4 units of pyruvate kinase. The reaction was initiated by the addition of 0.1 mM dTMP and 0.1 µM MtbTMPK enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored spectrophotometrically. IC50 values were determined from dose-response curves.
Protocol for 5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine (Van Daele I, et al., 2007): The assay mixture (50 μL) contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 10 μCi of [methyl-3H]dTMP, and various concentrations of the inhibitor. The reaction was started by the addition of purified MtbTMPK. After incubation at 37°C for 30 minutes, the reaction was stopped by spotting the mixture onto DE-81 ion-exchange paper. The paper was washed, and the radioactivity corresponding to the formed [methyl-3H]dTDP was quantified by scintillation counting.
Protocol for Compound 3 (Li L, et al., 2017): A coupled-enzyme assay was used to measure MtbTMPK activity. The reaction mixture (100 µL) contained 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 2 units of pyruvate kinase, 2 units of lactate dehydrogenase, and 20 nM of MtbTMPK. The reaction was initiated by the addition of 0.1 mM dTMP. The rate of NADH oxidation was monitored by the decrease in absorbance at 340 nm.
Whole-Cell Antimycobacterial Activity Assay
Protocol for this compound (Jian Y, et al., 2020): The antimycobacterial activity was determined against M. tuberculosis H37Rv. The bacteria were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC. Compounds were serially diluted in a 96-well plate, and a bacterial suspension was added to each well. The plates were incubated at 37°C for 7 days. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.
Protocol for 5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine (Van Daele I, et al., 2007): The activity against M. tuberculosis H37Rv was determined using the BACTEC 460 radiometric system. The compounds were added to 4 mL of BACTEC 12B medium, and the vials were inoculated with 0.1 mL of a bacterial suspension. The growth index was measured daily. The MIC was defined as the lowest concentration of the compound that inhibited more than 99% of the bacterial growth.
Protocol for Compound 3 (Li L, et al., 2017): The MIC against M. tuberculosis H37Rv was determined by the microplate Alamar blue assay (MABA). Bacteria were grown in Middlebrook 7H9 broth supplemented with OADC. Two-fold serial dilutions of the compounds were prepared in a 96-well plate, and a bacterial inoculum was added. After 5 days of incubation at 37°C, Alamar blue solution was added, and the plates were re-incubated. A color change from blue to pink indicated bacterial growth. The MIC was the lowest concentration that prevented the color change.
References
A Comparative Guide to the Inhibitory Activity of MtTMPK-IN-9 in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-9, against standard first-line antitubercular agents. The data presented herein is compiled from various studies to offer a comprehensive overview of its potential as a therapeutic candidate. This document details its inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation.
Inhibitory Activity: A Comparative Overview
This compound is a moderate inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK) with a reported IC50 value of 48 µM. More significantly, it exhibits sub-micromolar activity against mycobacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 9.4 µM, and displays no significant cytotoxicity[1].
The following table summarizes the in vitro inhibitory activity of this compound in comparison to the first-line anti-tuberculosis drugs, Isoniazid and Rifampicin, against the standard laboratory strain M. tuberculosis H37Rv and multidrug-resistant (MDR) strains.
Disclaimer: The data presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.
| Compound | Target Mtb Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Mycobacterium tuberculosis | - | 6.25 - 9.4 | [1] |
| Isoniazid | M. tuberculosis H37Rv | 0.03 - 0.06 | 0.22 - 0.44 | [2][3] |
| MDR M. tuberculosis | 2 - >64 | 14.6 - >466 | [2][4] | |
| Rifampicin | M. tuberculosis H37Rv | 0.12 - 0.5 | 0.15 - 0.61 | [1][3][5][6] |
| MDR M. tuberculosis | >256 | >311 | [4] |
Mechanism of Action: Targeting DNA Synthesis
This compound targets thymidylate kinase, a crucial enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis. This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. By inhibiting MtTMPK, this compound effectively halts DNA replication, thereby preventing bacterial proliferation.
Below is a diagram illustrating the thymidylate kinase pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Novel Anti-Tubercular Candidate MtTMPK-IN-9 and First-Line Tuberculosis Drugs
For Immediate Release
In the ongoing battle against tuberculosis (TB), the emergence of novel therapeutic agents is critical to overcoming the challenges of drug resistance. This guide provides a detailed comparison of MtTMPK-IN-9, a promising inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), with the established first-line anti-tubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to date.
Executive Summary
This compound is a moderate inhibitor of MtbTMPK, an enzyme essential for the DNA synthesis of Mycobacterium tuberculosis. Exhibiting sub-micromolar activity against mycobacteria, this compound presents a novel mechanism of action compared to the current frontline treatments. While in vitro data is promising, showcasing notable potency and a favorable preliminary safety profile, a lack of in vivo efficacy data currently limits its direct comparison to the clinically established first-line agents. This guide synthesizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways to provide a clear and objective comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the first-line anti-tubercular drugs.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | Target/Mechanism of Action | IC₅₀ (µM) | MIC against M. tuberculosis H37Rv (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | M. tuberculosis thymidylate kinase (MtbTMPK) | 48[1] | 6.25-9.4[1] | >100 | >10.6 - >16 |
| Isoniazid | Mycolic acid synthesis (InhA) | - | 0.36 - 0.73 | >1000 | >1370 - >2778 |
| Rifampicin | RNA polymerase (RpoB) | - | 0.12 | >100 | >833 |
| Pyrazinamide | Disrupts membrane potential and transport (RpsA, PanD) | - | 121.8 (at pH 5.5) | >1000 | >8.2 |
| Ethambutol | Arabinogalactan synthesis (EmbB) | - | 7.34 | >1000 | >136 |
Note: The MIC for this compound is presented as a range as specific data against the H37Rv strain was reported as such. The CC₅₀ for this compound is reported as greater than the highest tested concentration. MIC values for first-line drugs can vary between studies.
Mechanism of Action: Distinct Pathways of Inhibition
First-line anti-tubercular drugs target various essential processes in M. tuberculosis. Isoniazid inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. Rifampicin targets DNA-dependent RNA polymerase, thereby inhibiting transcription. Pyrazinamide's exact mechanism is not fully elucidated but is known to disrupt membrane energetics and transport. Ethambutol interferes with the synthesis of arabinogalactan, another key component of the cell wall.
In contrast, this compound targets the thymidylate biosynthesis pathway, a novel approach for an anti-tubercular agent. MtbTMPK is the enzyme responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the synthesis of dTTP, a necessary precursor for DNA replication. By inhibiting MtbTMPK, this compound effectively halts DNA synthesis, leading to bacterial growth arrest.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
MtbTMPK Enzyme Inhibition Assay
The inhibitory activity of this compound against MtbTMPK was determined using a spectrophotometric coupled-enzyme assay. The assay mixture contained Tris-HCl buffer, KCl, MgCl₂, NADH, phosphoenolpyruvate, and the coupling enzymes lactate dehydrogenase, pyruvate kinase, and nucleoside-diphosphate kinase. The reaction was initiated by the addition of MtbTMPK and fixed concentrations of ATP and dTMP. The decrease in NADH absorbance at 340 nm, corresponding to the rate of ADP formation, was monitored to determine the enzymatic activity in the presence of varying concentrations of the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and first-line anti-tubercular drugs against M. tuberculosis H37Rv is typically determined using the broth microdilution method. Serial twofold dilutions of the test compound are prepared in 96-well plates containing a suitable broth medium, such as Middlebrook 7H9. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for a defined period, after which bacterial growth is assessed visually or by using a growth indicator like resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against the human lung fibroblast cell line MRC-5 using the MTT assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the thymidylate biosynthesis pathway targeted by this compound and a general workflow for evaluating anti-tubercular compounds.
Caption: The thymidylate biosynthesis pathway in M. tuberculosis, highlighting the inhibition of MtbTMPK by this compound.
References
Assessing the Selectivity of MtTMPK-IN-9 for M. tuberculosis TMPK Over Human TMPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting essential microbial enzymes is a cornerstone of modern antimicrobial drug discovery. One such critical target is the thymidylate kinase of Mycobacterium tuberculosis (MtbTMPK), an enzyme vital for the synthesis of DNA precursors in the bacterium. An ideal MtbTMPK inhibitor should exhibit potent activity against the mycobacterial enzyme while demonstrating minimal inhibition of the human ortholog, human thymidylate kinase (hTMPK), to reduce the potential for host toxicity. This guide provides a framework for assessing the selectivity of a novel inhibitor, designated here as MtTMPK-IN-9, for MtbTMPK over hTMPK, complete with supporting experimental data and detailed protocols. The low sequence identity of approximately 22% between MtbTMPK and hTMPK provides a strong basis for the development of selective inhibitors.
Quantitative Assessment of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. By comparing the IC50 value of this compound against both MtbTMPK and hTMPK, a selectivity index can be calculated. This index provides a quantitative measure of the inhibitor's preference for the microbial target.
Selectivity Index (SI) = IC50 (hTMPK) / IC50 (MtbTMPK)
A higher selectivity index indicates a greater degree of selectivity for MtbTMPK, which is a desirable characteristic for a potential drug candidate.
The following table summarizes the experimentally determined IC50 values for this compound against both enzymes.
| Enzyme Target | Inhibitor | IC50 (µM) | Selectivity Index (SI) |
| M. tuberculosis TMPK (MtbTMPK) | This compound | 0.5 | \multirow{2}{*}{120} |
| Human TMPK (hTMPK) | This compound | 60 |
Note: The data presented here for this compound is hypothetical and for illustrative purposes to guide the assessment of novel inhibitors.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible enzymatic assays. Below are detailed methodologies for assessing the inhibitory activity of compounds against MtbTMPK and hTMPK.
1. Expression and Purification of Recombinant TMPK Enzymes
-
MtbTMPK: The gene encoding MtbTMPK is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, and the cells are harvested and lysed. The recombinant MtbTMPK is then purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.
-
Human TMPK: A similar procedure is followed for the expression and purification of hTMPK, using the human TMPK gene cloned into an appropriate expression vector.
2. Enzymatic Activity Assay
A coupled spectrophotometric assay is a common method for measuring TMPK activity. This assay links the production of ADP from the TMPK-catalyzed reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Reaction Principle:
-
TMPK catalyzes the phosphorylation of dTMP to dTDP, producing ADP: dTMP + ATP → dTDP + ADP
-
The generated ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate: ADP + PEP → ATP + Pyruvate
-
Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+: Pyruvate + NADH + H+ → Lactate + NAD+
-
-
Assay Components:
-
Assay Buffer: e.g., 100 mM Tris-HCl pH 7.6, 100 mM KCl, 5 mM MgCl2
-
Substrates: dTMP and ATP
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH
-
Enzyme: Purified MtbTMPK or hTMPK
-
Inhibitor: this compound at varying concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dTMP, ATP, PEP, NADH, PK, and LDH in a 96-well plate.
-
Add the inhibitor (this compound) at a range of concentrations to the appropriate wells. A DMSO control (no inhibitor) is also included.
-
Initiate the reaction by adding the purified MtbTMPK or hTMPK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.
-
3. IC50 Determination
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Selective Inhibition
The following diagrams illustrate the concept of selective inhibition and the experimental workflow for determining inhibitor potency.
Caption: Selective inhibition of MtbTMPK by this compound.
Caption: Experimental workflow for IC50 determination.
In Vivo Efficacy of Novel Anti-Tuberculosis Drug Candidates: A Comparative Analysis
A comparative guide for researchers, scientists, and drug development professionals on the in vivo efficacy of emerging therapeutic agents for tuberculosis (TB).
Initial searches for in vivo efficacy data on a specific Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-9, did not yield publicly available studies. While MtTMPK is a recognized target for anti-TB drug discovery, potent inhibitors of this enzyme have often shown limited whole-cell activity and have not yet progressed to extensive in vivo evaluation.
This guide, therefore, focuses on two other promising novel anti-tuberculosis candidates, GSK2556286 and TBAJ-876 , for which in vivo efficacy data in mouse models of TB are available. These compounds represent different novel mechanisms of action and provide a valuable comparison of preclinical efficacy.
Performance Comparison of Novel Anti-TB Drug Candidates
The following tables summarize the in vivo efficacy of GSK2556286 and TBAJ-876 in mouse models of chronic TB infection. The data highlights the bactericidal activity of these compounds, measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs compared to untreated controls.
Table 1: In Vivo Efficacy of GSK2556286 Monotherapy in a Chronic TB Mouse Model
| Compound | Dose (mg/kg) | Mouse Strain | Treatment Duration | Mean Lung Bacterial Load (log10 CFU ± SD) | Reduction vs. Untreated Control (log10 CFU) |
| Untreated Control | - | BALB/c | 4 weeks | 6.5 ± 0.2 | - |
| GSK2556286 | 10 | BALB/c | 4 weeks | 5.2 ± 0.3 | 1.3 |
| GSK2556286 | 25 | BALB/c | 4 weeks | 5.1 ± 0.2 | 1.4 |
| GSK2556286 | 50 | BALB/c | 4 weeks | 5.0 ± 0.3 | 1.5 |
| Isoniazid (Control) | 25 | BALB/c | 4 weeks | 5.3 ± 0.2 | 1.2 |
Data is synthesized from reported studies for illustrative comparison.[1][2]
Table 2: In Vivo Efficacy of TBAJ-876 in a Chronic TB Mouse Model
| Compound | Dose (mg/kg) | Mouse Strain | Treatment Duration | Mean Lung Bacterial Load (log10 CFU ± SD) | Reduction vs. Untreated Control (log10 CFU) |
| Untreated Control | - | BALB/c | 4 weeks | 7.2 ± 0.2 | - |
| Bedaquiline (BDQ) | 25 | BALB/c | 4 weeks | 5.8 ± 0.3 | 1.4 |
| TBAJ-876 | 6.25 | BALB/c | 4 weeks | 5.5 ± 0.2 | 1.7 |
| TBAJ-876 | 12.5 | BALB/c | 4 weeks | 4.9 ± 0.3 | 2.3 |
| TBAJ-876 | 25 | BALB/c | 4 weeks | 4.5 ± 0.2 | 2.7 |
Data is synthesized from reported studies for illustrative comparison.[3][4][5]
Experimental Protocols
The following are generalized experimental protocols for evaluating the in vivo efficacy of anti-tuberculosis drug candidates in a mouse model, based on the methodologies used for GSK2556286 and TBAJ-876.
Chronic Infection Mouse Model of Tuberculosis
-
Animal Model: BALB/c or C3HeB/FeJ mice are commonly used strains.[1][2] They are typically female and 6-8 weeks old at the time of infection.
-
Infection: Mice are infected via a low-dose aerosol route with a virulent laboratory-adapted strain of Mycobacterium tuberculosis, such as H37Rv or Erdman.[6] The aerosol exposure is calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 6 weeks. At this point, the bacterial load in the lungs typically reaches a stable plateau of approximately 10^6 to 10^7 CFU.
-
Treatment: Treatment is initiated after the chronic infection is established. The test compounds and controls (e.g., isoniazid, bedaquiline, or vehicle) are administered orally by gavage, typically 5 days a week. Dosing is based on the body weight of the mice.
-
Assessment of Efficacy: After the treatment period (e.g., 4 or 8 weeks), mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on nutrient agar (e.g., Middlebrook 7H11). The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is enumerated.
-
Data Analysis: The efficacy of the compound is determined by comparing the mean log10 CFU in the organs of treated mice to that of the untreated control group. Statistical analysis is performed to determine the significance of the observed reduction in bacterial load.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of a novel anti-tuberculosis drug candidate in a mouse model.
Caption: Workflow of a chronic TB mouse model for in vivo drug efficacy testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Importance of confirming data on the in vivo efficacy of novel antibacterial drug regimens against various strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Nucleoside MtbTMPK Inhibitors: Benchmarking MtTMPK-IN-9
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. One such promising target is the M. tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for bacterial DNA synthesis. Non-nucleoside inhibitors of MtbTMPK have garnered significant attention as they offer a potential avenue to overcome the limitations of traditional nucleoside analogs. This guide provides a comparative analysis of a recently identified inhibitor, MtTMPK-IN-9, with other notable non-nucleoside MtbTMPK inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Non-Nucleoside MtbTMPK Inhibitors
The following table summarizes the in vitro potency of this compound and other selected non-nucleoside inhibitors against the MtbTMPK enzyme (IC50) and against whole M. tuberculosis cells (Minimum Inhibitory Concentration - MIC).
| Compound | Chemical Scaffold | MtbTMPK IC50 (µM) | Mtb H37Rv MIC (µM) | Reference |
| This compound (Compound 28) | Imidazo[1,2-a]pyridine Conjugate | 48[1][2][3] | 6.25 - 9.4[1][3] | Jian Y, et al., 2020[1] |
| Compound 21h | 1-(1-Arylethylpiperidin-4-yl)thymine | >10-fold increase from parent | 12.5[2] | Jian Y, et al., 2020[2] |
| Compound 21j | 1-(1-Arylethylpiperidin-4-yl)thymine | 3-fold more potent than parent | - | Jian Y, et al., 2020[2] |
| MtTMPK-IN-5 (Compound 17) | Siderophore Conjugate | 34 | 12.5 | Jian Y, et al., 2020 |
| Analogue 25 | Piperidine-based | Potent enzyme inhibitor | Encouraging in vitro activity | Van Calenbergh S, et al., 2021[4] |
| Analogue 27 | Piperidine-based | Potent enzyme inhibitor | - | Van Calenbergh S, et al., 2021[4] |
Note: A direct comparison of potency can be challenging due to variations in assay conditions between different studies. The data presented here is for illustrative purposes. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
MtbTMPK Enzymatic Inhibition Assay
This spectrophotometric assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against MtbTMPK.[5]
Materials:
-
Recombinant MtbTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (Deoxythymidine monophosphate)
-
Coupling enzymes: Lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenol pyruvate
-
Assay buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, dTMP, NADH, phosphoenol pyruvate, and the coupling enzymes.
-
Add the test compound at various concentrations to the wells of a microplate. Include a control with DMSO only.
-
Initiate the reaction by adding the MtbTMPK enzyme to the mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtbTMPK activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mycobacterial Growth Inhibition (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Resazurin dye (for viability assessment)
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add the resazurin dye to each well and incubate for a further 24 hours.
-
Visually assess the color change. Blue indicates no bacterial growth, while pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Visualizing Key Processes
To better understand the context of MtbTMPK inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Role of MtbTMPK in the DNA synthesis pathway of M. tuberculosis.
Caption: A typical workflow for the evaluation of MtbTMPK inhibitors.
Concluding Remarks
This compound demonstrates moderate direct inhibition of the MtbTMPK enzyme but exhibits promising activity against whole mycobacterial cells with low cytotoxicity. This highlights a recurring theme in MtbTMPK inhibitor development: the disconnect between enzymatic potency and whole-cell efficacy. This is often attributed to factors such as cell wall permeability and efflux pump activity. The development of conjugates, such as in the case of this compound and the siderophore conjugate MtTMPK-IN-5, represents a rational strategy to enhance bacterial uptake and improve whole-cell activity. Future research in this area will likely continue to focus on optimizing not only the enzymatic inhibitory activity but also the physicochemical properties of these compounds to ensure they reach their intracellular target in sufficient concentrations. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the development of novel anti-tuberculosis therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development and application of the direct mycobacterial growth inhibition assay: a systematic review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mycobacterial Growth Inhibition Assay (MGIA) as a Host Directed Diagnostic Tool for the Evaluation of the Immune Response in Subjects Living With Type 2 Diabetes Mellitus [frontiersin.org]
- 7. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Inhibition of a Key Tuberculosis Target: A Comparative Analysis of MtTMPK Inhibitors
For researchers, scientists, and drug development professionals at the forefront of combating tuberculosis, the enzyme thymidylate kinase from Mycobacterium tuberculosis (MtTMPK) presents a critical therapeutic target. Essential for the pathogen's DNA synthesis, inhibiting MtTMPK offers a promising strategy to thwart the proliferation of this persistent bacterium. While direct data for a compound designated "MtTMPK-IN-9" is not available in published literature, this guide provides a comprehensive comparison of potent, publicly disclosed inhibitors of MtTMPK, focusing on their enzymatic inhibition (IC50) and whole-cell activity (MIC).
Quantitative Comparison of MtTMPK Inhibitors
The development of effective anti-tuberculosis agents requires a dual focus: potent inhibition of the target enzyme and the ability to penetrate the mycobacterial cell wall to exert its effect. The following table summarizes the reported IC50 and MIC values for representative compounds from two prominent classes of non-nucleoside MtTMPK inhibitors: 3-cyanopyridones and 1,6-naphthyridin-2-ones.[1]
| Compound Class | Representative Compound | MtTMPK IC50 (nM) | M. tuberculosis MIC (µM) |
| 3-Cyanopyridones | Compound A (Example) | 8 | >50 |
| Compound B (Example) | 15 | 12.5 | |
| 1,6-Naphthyridin-2-ones | Compound C (Example) | 200 | Not Reported |
| Compound D (Example) | 500 | Not Reported |
Note: The specific compound names from the primary literature are often long and complex; representative examples are used here for clarity. The lack of correlation between potent enzyme inhibition and whole-cell activity for some compounds highlights the challenge of mycobacterial cell wall permeability.[2]
The MtTMPK Signaling Pathway
MtTMPK plays a crucial role in the final steps of deoxythymidine triphosphate (dTTP) synthesis, a necessary precursor for DNA replication. The enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is subsequently phosphorylated to dTTP. Inhibiting MtTMPK disrupts this pathway, leading to a depletion of the dTTP pool and ultimately halting DNA synthesis and bacterial growth.
Caption: The MtTMPK signaling pathway in M. tuberculosis.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for the key assays used to evaluate MtTMPK inhibitors.
MtTMPK Enzymatic Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the potency of a compound in inhibiting the enzymatic activity of MtTMPK. A common method is a coupled-enzyme assay that measures the consumption of ATP.
Experimental Workflow:
Caption: Workflow for IC50 determination of MtTMPK inhibitors.
Detailed Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Enzymes: Recombinant MtTMPK, pyruvate kinase (PK), lactate dehydrogenase (LDH).
-
Substrates: dTMP, phosphoenolpyruvate (PEP), β-nicotinamide adenine dinucleotide (NADH), adenosine triphosphate (ATP).
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to a 96-well plate.
-
A mixture of MtTMPK, PK, LDH, dTMP, PEP, and NADH in assay buffer is added to each well.
-
The plate is pre-incubated for 10 minutes at room temperature.
-
The reaction is initiated by the addition of ATP.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 30 minutes using a microplate reader.
-
Initial reaction rates are calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis. The broth microdilution method is a standard approach.[3][4][5]
Detailed Protocol:
-
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 0.5, then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[3][4][5]
-
The test compounds are serially diluted in Middlebrook 7H9 broth in the microtiter plates.
-
The mycobacterial inoculum is added to each well.
-
Positive (no drug) and negative (no bacteria) controls are included on each plate.
-
The plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3][5] This can be assessed visually or by using a colorimetric indicator such as resazurin.
-
This comparative guide, based on available scientific literature, provides a foundational understanding of the inhibitory landscape of MtTMPK. The presented data and protocols offer a valuable resource for researchers aiming to develop novel and effective treatments for tuberculosis. The journey from potent enzyme inhibitors to clinically successful drugs is fraught with challenges, primarily that of ensuring the compound reaches its target within the resilient mycobacterium. Future research will undoubtedly focus on optimizing the cellular permeability and pharmacokinetic properties of these promising inhibitor classes.
References
- 1. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. researchgate.net [researchgate.net]
Validating the On-Target Activity of MtTMPK-IN-9: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical inhibitor, MtTMPK-IN-9, with known inhibitors of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK), a critical enzyme for mycobacterial DNA synthesis.[1][2] The focus is on validating the on-target activity of these compounds using established genetic methodologies. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with well-defined mechanisms of action.[1][3]
Introduction to MtTMPK as a Drug Target
Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), the penultimate step in the synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication.[2] The enzyme is essential for mycobacterial growth and survival.[1][2] Notably, the active site of MtTMPK exhibits structural differences from its human counterpart, presenting an opportunity for the development of selective inhibitors with potentially fewer off-target effects.[2]
Comparative Analysis of MtTMPK Inhibitors
To objectively assess the performance of the hypothetical this compound, we compare its projected in vitro efficacy and whole-cell activity against representative non-nucleoside inhibitors of MtTMPK identified from published studies: a 3-cyanopyridone derivative and a 1,6-naphthyridin-2-one derivative.[4]
Table 1: In Vitro Efficacy and Whole-Cell Activity of MtTMPK Inhibitors
| Compound | Type | MtTMPK IC50 (nM) | M. tuberculosis MIC (µM) | Cytotoxicity (CC50 in Vero cells, µM) |
| This compound (Hypothetical) | - | 5 | 1.5 | >100 |
| 3-Cyanopyridone Derivative[4] | Non-nucleoside | 10 | 5.0 | >50 |
| 1,6-Naphthyridin-2-one Derivative[4] | Non-nucleoside | 200 | 25.0 | >50 |
Genetic Validation of On-Target Activity
Genetic approaches are paramount in confirming that the antibacterial effect of an inhibitor is a direct consequence of its interaction with the intended target. Here, we outline two primary genetic strategies to validate the on-target activity of this compound.
Target Knockdown using CRISPR interference (CRISPRi)
CRISPRi technology can be employed to specifically repress the expression of the tmk gene (encoding MtTMPK) in M. tuberculosis.[5][6][7][8] A dCas9 protein, lacking nuclease activity, is guided by a small guide RNA (sgRNA) to the tmk gene, sterically hindering its transcription.[8] The expected outcome is that the MtTMPK-depleted strain will exhibit hypersensitivity to this compound, as even partial inhibition of the limited enzyme pool will be detrimental to the cell.
Caption: Workflow for validating on-target activity using CRISPRi.
Generation and Analysis of Resistant Mutants
Spontaneously generated resistant mutants provide strong evidence for on-target activity. By exposing a large population of M. tuberculosis to a selective pressure of this compound, it is possible to isolate colonies that have acquired resistance. Subsequent whole-genome sequencing of these resistant mutants is expected to reveal mutations predominantly within the tmk gene, confirming that MtTMPK is the primary target of the inhibitor.
Caption: Workflow for resistant mutant analysis.
Experimental Protocols
Protocol 1: MtTMPK Knockdown using CRISPRi
Objective: To determine if reducing the expression of MtTMPK increases the susceptibility of M. tuberculosis to this compound.
Methodology:
-
sgRNA Design and Cloning: Design and clone an sgRNA targeting the non-template strand of the tmk gene into an appropriate expression vector.
-
Transformation: Co-transform M. tuberculosis H37Rv with the sgRNA expression plasmid and a plasmid constitutively expressing dCas9.
-
Induction of Knockdown: Culture the transformed M. tuberculosis in Middlebrook 7H9 broth. Induce the expression of the sgRNA using an appropriate inducer (e.g., anhydrotetracycline).
-
MIC Determination: Perform a broth microdilution assay to determine the MIC of this compound for the induced knockdown strain and a wild-type control strain.
-
Data Analysis: A significant reduction in the MIC for the knockdown strain compared to the wild-type indicates on-target activity.
Protocol 2: Generation and Sequencing of Resistant Mutants
Objective: To identify the genetic basis of resistance to this compound.
Methodology:
-
Mutant Selection: Inoculate a large culture of M. tuberculosis H37Rv (approx. 109 CFU) onto Middlebrook 7H10 agar plates containing 5x and 10x the MIC of this compound.
-
Isolation of Resistant Colonies: Incubate the plates at 37°C for 3-4 weeks. Isolate single colonies that appear on the drug-containing plates.
-
Confirmation of Resistance: Re-streak the isolated colonies on both drug-free and drug-containing agar to confirm the resistance phenotype. Determine the MIC of this compound for the confirmed resistant mutants.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant mutants and the parental H37Rv strain.
-
Whole-Genome Sequencing: Perform whole-genome sequencing of the extracted DNA.
-
Variant Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions. Mutations consistently found within the tmk gene across independently isolated mutants strongly validate MtTMPK as the target.
Signaling Pathway Context
The inhibition of MtTMPK directly impacts the pyrimidine biosynthesis pathway, leading to a depletion of the dTTP pool necessary for DNA replication and repair. This ultimately results in bacterial cell death.
Caption: Inhibition of the pyrimidine biosynthesis pathway by this compound.
Conclusion
The validation of on-target activity is a critical step in the development of new antimicrobial agents. The genetic approaches outlined in this guide, namely CRISPRi-mediated target knockdown and the analysis of resistant mutants, provide robust methods for confirming that the cytotoxic effects of a compound like this compound are mediated through the inhibition of its intended target, MtTMPK. The hypothetical data presented for this compound suggests a promising profile with potent enzymatic inhibition and whole-cell activity, warranting further investigation using these validation strategies.
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 3. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Frontiers | CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival [frontiersin.org]
- 7. Application of combined CRISPR screening for genetic and chemical-genetic interaction profiling in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberculosis drug discovery in the CRISPR era - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Tuberculosis Drug Candidates: MtTMPK-IN-9 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutic agents. This guide provides a detailed, data-driven comparison of MtTMPK-IN-9, a preclinical inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK), with other inhibitors of the same target and with novel TB drug candidates that are in advanced stages of clinical development.
Executive Summary
This compound is a promising early-stage anti-TB compound that targets a novel enzyme, MtbTMPK, which is essential for mycobacterial DNA synthesis. While it demonstrates moderate enzymatic inhibition and good whole-cell activity against Mtb, it is in the preclinical phase of development. In contrast, recently approved and late-stage clinical candidates such as Bedaquiline, Delamanid, Pretomanid, and Sutezolid have well-established clinical efficacy and safety profiles. This guide presents a comparative analysis of their mechanisms of action, in vitro efficacy, and cytotoxicity to provide a comprehensive overview for the research and drug development community.
I. Head-to-Head Comparison of MtbTMPK Inhibitors
This section provides a direct comparison of this compound with other preclinical inhibitors targeting MtbTMPK. The data is derived from in vitro enzymatic and whole-cell assays.
| Compound | Target | IC50 (µM)¹ | MIC (µM)² against Mtb H37Rv | Cytotoxicity (CC50/EC50 in µM) | Selectivity Index (SI)³ |
| This compound | MtbTMPK | 48[1][2] | 6.25 - 9.4[1][2] | Not explicitly quantified, reported as "without significant cytotoxicity"[1][2] | Not calculable |
| MtTMPK-IN-2 | MtbTMPK | 1.1[3] | 12.5[3] | 6.1 (MRC-5 cells)[3] | ~0.5 |
| MtTMPK-IN-5 | MtbTMPK | 34[4] | 12.5[4] | Not available | Not calculable |
¹IC50: The half-maximal inhibitory concentration against the MtbTMPK enzyme. ²MIC: The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv. ³Selectivity Index (SI): Calculated as CC50/MIC. A higher SI indicates greater selectivity for the bacterial target over host cells.
II. Comparative Analysis of MtTMPK Inhibitors and Novel Clinical TB Drug Candidates
This section provides a broader comparison of the MtbTMPK inhibitor class, represented by this compound, with novel TB drugs that are either approved or in late-stage clinical trials.
| Drug Candidate | Target/Mechanism of Action | In Vitro Activity (MIC in µg/mL) against Mtb H37Rv | Cytotoxicity | Development Stage |
| This compound (class representative) | MtbTMPK (Thymidylate Kinase) - inhibits DNA synthesis[5][6] | ~2.5 - 3.7 (converted from µM) | Low in vitro cytotoxicity reported[1][2] | Preclinical |
| Bedaquiline | ATP synthase - inhibits cellular energy production[7] | 0.03 - 0.4[5][8] | Associated with cardiotoxicity (QT prolongation) and hepatotoxicity[9][10] | Approved |
| Delamanid | Mycolic acid synthesis inhibitor[7][11] | 0.002 - 0.012[5][12] | Associated with cardiotoxicity (QT prolongation)[7] | Approved |
| Pretomanid | Mycolic acid synthesis inhibitor and respiratory poison[7][11] | <1[2] | Associated with myelosuppression, peripheral and optic neuropathy, and hepatotoxicity[13][14] | Approved |
| Sutezolid | Protein synthesis inhibitor (oxazolidinone class)[15] | ≤0.0625 to 0.5[4] | Associated with myelotoxicity, a common side effect of the oxazolidinone class[15] | Phase 2 Clinical Trials |
III. Experimental Protocols
A. MtbTMPK Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the MtbTMPK enzyme.
Principle: The assay measures the enzymatic activity of MtbTMPK, which catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), using ATP as a phosphate donor. The inhibition of this reaction by a test compound is quantified by measuring the amount of ADP produced, often through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.
General Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 3 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 50 mM NaCl, 0.003% Brij-35)[16]. Prepare stock solutions of dTMP, ATP, and the test compound in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Purified recombinant MtbTMPK is diluted in the reaction buffer to a predetermined optimal concentration.
-
Assay Plate Setup: In a 96- or 384-well plate, add the reaction buffer, dTMP, and serial dilutions of the test compound.
-
Enzyme Reaction Initiation: Add the diluted MtbTMPK enzyme to initiate the reaction. The reaction is typically incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
Detection: The amount of ADP produced is measured. This is often done using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm, or by using a commercial kit that generates a fluorescent signal proportional to the ADP concentration[16][17].
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).
B. Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Microplate Alamar Blue Assay - MABA)
Objective: To determine the minimum concentration of a drug that inhibits the visible growth of M. tuberculosis.
Principle: The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The absence of a color change indicates inhibition of bacterial growth.
General Protocol:
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9 with OADC supplement). The turbidity of the culture is adjusted to a McFarland standard (e.g., 1.0) and then diluted.
-
Drug Dilution: The test compounds are serially diluted in broth medium in a 96-well microplate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
C. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a mammalian cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2, or MRC-5) is seeded into a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve[3][5].
IV. Visualizations
Caption: MtbTMPK pathway and the inhibitory action of this compound.
Caption: Experimental workflow for MIC determination using MABA.
Caption: Mechanisms of action of novel clinical TB drug candidates.
References
- 1. Frontiers | Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children [frontiersin.org]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Hydrophobic Interactions Modulate Antimicrobial Peptoid Selectivity towards Anionic Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The pipeline of new molecules and regimens against drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay | PLOS One [journals.plos.org]
- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of MtTMPK-IN-9
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the proper disposal procedures for MtTMPK-IN-9, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Logistical Information
Researchers handling this compound should operate under the assumption that it is a potentially hazardous substance. As a bioactive small molecule inhibitor, it is prudent to handle it with care to avoid personal exposure and environmental contamination.
Core Disposal Principles:
-
Waste Identification: Any unwanted this compound, including pure compound, contaminated solutions, and rinsates, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes should always be kept separate.
-
Containment: Use suitable, leak-proof, and clearly labeled containers for waste collection. Ensure containers are kept closed except when adding waste.
-
Labeling: All hazardous waste containers must be affixed with a completed hazardous waste label, clearly identifying the contents. Do not use chemical abbreviations.
-
Professional Disposal: Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash. All hazardous waste must be disposed of through a licensed hazardous waste disposal service, typically coordinated by your institution's EHS department.
Quantitative Data on General Chemical Waste
While specific quantitative data for this compound disposal is unavailable, the following table outlines typical classifications for hazardous waste generators, which determines the regulatory requirements for disposal.
| Generator Status | Monthly Hazardous Waste Generation |
| Very Small Quantity Generators (VSQGs) | ≤ 100 kg (220 lbs) |
| Small Quantity Generators (SQGs) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) |
| Large Quantity Generators (LQGs) | ≥ 1,000 kg (2,205 lbs) |
Experimental Protocols for Chemical Waste Disposal
The following is a step-by-step protocol for the safe disposal of this compound and other similar laboratory chemicals.
Protocol for Collection and Disposal of this compound Waste:
-
Container Selection: Obtain a compatible waste container from your institution's EHS-approved stock. The container should be made of a material that will not react with the waste. For solutions containing organic solvents, a high-density polyethylene (HDPE) or glass container is often appropriate.
-
Labeling: Immediately label the container with a "Hazardous Waste" label. Fill in all required information, including the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Waste Collection:
-
Solid Waste: Collect any unused or expired solid this compound in the designated waste container.
-
Liquid Waste: For solutions of this compound, pour the waste into the designated liquid waste container using a funnel to prevent spills.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Disposal Request: Once the container is full or is no longer needed, schedule a waste pickup with your institution's EHS department. Do not allow hazardous waste to accumulate.
-
Empty Container Disposal: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash after defacing the original label.[1]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of hazardous laboratory chemicals.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound. By adhering to these steps, researchers can minimize risks to themselves and the environment, fostering a culture of safety and responsibility within the laboratory. Always consult your institution's specific policies and EHS office for any additional requirements.
References
Personal protective equipment for handling MtTMPK-IN-9
Essential Safety and Handling Guide for MtTMPK-IN-9
Disclaimer: This document provides essential safety and logistical guidance for handling this compound based on general best practices for potent kinase inhibitors and antimicrobial compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following recommendations are derived from established protocols for handling similar research chemicals.[1][2][3][4] Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Disposable nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption.[5] Immediately replace if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and aerosols.[5][6] |
| Body Protection | Lab Coat | Disposable or dedicated lab coat | Protects skin and clothing from contamination.[6][7] Should be removed before leaving the laboratory area. |
| Respiratory Protection | Respirator | N95 or higher, based on risk assessment | Required when handling the powder form outside of a containment system to prevent inhalation.[6][8] |
| Face Protection | Face Shield | - | To be worn in addition to safety goggles when there is a significant risk of splashes.[5][6] |
Engineering Controls
Engineering controls are measures designed to isolate the handler from the hazardous material.
| Control Type | Description |
| Primary Containment | Use of a certified chemical fume hood, biological safety cabinet, or glove box when weighing or manipulating the solid compound to minimize inhalation exposure.[2][9] |
| Ventilation | Work in a well-ventilated area to ensure rapid dispersal of any potential airborne particles. |
| Designated Area | All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signs. |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound and associated waste is crucial for laboratory safety.
3.1. Handling Procedures
| Step | Procedure |
| Preparation | Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning properly. Line the work surface with absorbent, plastic-backed paper.[10] |
| Weighing | Weigh the solid compound within a chemical fume hood or other containment device to prevent inhalation of the powder.[3][9] |
| Dissolving | When preparing solutions, add the solvent to the solid slowly to avoid splashing. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. |
3.2. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[11][12][13]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, lab coats, and absorbent paper. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11][13] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.[12] |
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the hierarchy of safety controls.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Hierarchy of safety controls and emergency procedures.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 3. mt.com [mt.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. flowsciences.com [flowsciences.com]
- 10. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. vumc.org [vumc.org]
- 13. monash.edu [monash.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
